Ricolinostat
Description
This compound is under investigation for the treatment of Breast Carcinoma and Metastatic Breast Cancer.
This compound is an orally bioavailable, specific inhibitor of histone deacetylase 6 (HDAC6) with potential antineoplastic activity. This compound selectively targets and binds to HDAC6, thereby disrupting the Hsp90 protein chaperone system through hyperacetylation of Hsp90 and preventing the subsequent aggresomal protein degradation. This leads to an accumulation of unfolded and misfolded ubiquitinated proteins and may eventually induce cancer cell apoptosis, and inhibition of cancer cell growth. HDAC6, a class II HDAC deacetylase located in the cytoplasm, appears to play a key role in the formation and activation of the aggresomes needed for degradation of misfolded proteins. Compared to non-selective HDAC inhibitor, ACY-1215 is able to reduce the toxic effects on normal, healthy cells.
This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 7 investigational indications.
an HDAC6 inhibitor; structure in first source
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c30-22(28-32)15-9-1-2-10-16-25-23(31)19-17-26-24(27-18-19)29(20-11-5-3-6-12-20)21-13-7-4-8-14-21/h3-8,11-14,17-18,32H,1-2,9-10,15-16H2,(H,25,31)(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZYDVAGYRLSKP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40157148 | |
| Record name | Ricolinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1316214-52-4 | |
| Record name | Ricolinostat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1316214524 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ricolinostat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12376 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ricolinostat | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40157148 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | RICOLINOSTAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WKT909C62B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Ricolinostat (ACY-1215): A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricolinostat (ACY-1215) is a pioneering, orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6).[1][2][3] Unlike pan-HDAC inhibitors that target a broad range of HDAC enzymes and are often associated with significant toxicity, this compound's specificity for the primarily cytoplasmic HDAC6 offers a more targeted therapeutic approach.[1][2] This selectivity is hypothesized to enhance anti-cancer activity in combination with standard-of-care regimens while minimizing off-target effects.[4] This technical guide provides an in-depth exploration of the core mechanism of action of this compound, detailing its molecular targets, the resultant signaling pathway perturbations, and the cellular consequences that underpin its therapeutic potential, particularly in oncology.
Core Mechanism: Selective HDAC6 Inhibition
The primary mechanism of action of this compound is the potent and selective inhibition of the HDAC6 enzyme. HDAC6 is a unique, class IIb HDAC that resides predominantly in the cytoplasm and is distinguished by its two catalytic domains and a C-terminal zinc finger domain, which is crucial for binding ubiquitin.[5] Its primary substrates are non-histone proteins, including α-tubulin and the chaperone protein Hsp90, rather than core histones in the nucleus.[6]
Enzymatic Selectivity
This compound demonstrates marked selectivity for HDAC6 over other HDAC isoforms, particularly the class I HDACs (HDAC1, 2, and 3) that are associated with the toxicities of non-selective HDAC inhibitors.[1][7] This selectivity is critical to its improved therapeutic index.
Table 1: this compound (ACY-1215) Inhibitory Activity against HDAC Isoforms
| HDAC Isoform | IC50 (nM) | Selectivity vs. HDAC6 | Reference |
| HDAC6 | 5 | - | [8][9] |
| HDAC1 | 58 | >11-fold | [9] |
| HDAC2 | 48 | ~10-fold | [9] |
| HDAC3 | 51 | >10-fold | [9] |
| HDAC8 | 100 | 20-fold | [3][8] |
| HDAC4, 5, 7, 9, 11 | >1000 | >200-fold | [8][10] |
| Sirtuin 1, 2 | >1000 | >200-fold | [8][10] |
Pharmacodynamics: Target Engagement
The inhibition of HDAC6 by this compound leads to the hyperacetylation of its substrates. The level of acetylated α-tubulin is a reliable and frequently used pharmacodynamic biomarker for assessing this compound's target engagement in both preclinical and clinical settings.[11] Studies in patients show dose-dependent increases in acetylated tubulin in peripheral blood lymphocytes following this compound administration, with maximal levels observed 1-2 hours post-dose.[1][4][12]
Downstream Cellular Effects of HDAC6 Inhibition
The selective inhibition of HDAC6 by this compound triggers several downstream events that contribute to its anti-neoplastic activity.
Disruption of Proteostasis: The Aggresome Pathway
A critical function of HDAC6 is to regulate the cellular response to misfolded protein stress. When the primary protein degradation machinery, the ubiquitin-proteasome system, is overwhelmed or inhibited, misfolded proteins are polyubiquitinated. HDAC6 binds to these ubiquitinated proteins and facilitates their transport along microtubule tracks to form a perinuclear inclusion body called an aggresome.[2][5][6] The aggresome then fuses with lysosomes for final clearance via autophagy.[6] This serves as a crucial compensatory pathway for protein degradation.[6]
This compound, by inhibiting HDAC6, blocks this aggresome-mediated protein clearance pathway.[2][13] This leads to the accumulation of toxic, misfolded, and ubiquitinated proteins within the cell, inducing significant proteotoxic stress.[2] This mechanism is particularly relevant when this compound is used in combination with proteasome inhibitors (e.g., bortezomib, carfilzomib), as the dual blockade of both major protein degradation pathways results in synergistic cytotoxicity.[1][6][13]
Modulation of Microtubule Dynamics
HDAC6 is the primary deacetylase for α-tubulin, a core component of microtubules.[14] Deacetylation by HDAC6 is crucial for maintaining the dynamic stability of the microtubule network.[14] By inhibiting HDAC6, this compound leads to the hyperacetylation of α-tubulin.[14][15] This modification is thought to stabilize microtubules, potentially interfering with dynamic cellular processes like cell division, migration, and intracellular transport, which may contribute to its anti-cancer effects.[14][16]
Disruption of Chaperone Function
This compound also disrupts the Hsp90 protein chaperone system through the hyperacetylation of Hsp90.[2] This can impair Hsp90's function, leading to the degradation of its client proteins, many of which are oncoproteins critical for cancer cell growth and survival.
Induction of Anti-Cancer Cellular Programs
The molecular changes induced by this compound culminate in the activation of potent anti-tumor cellular programs, including apoptosis and cell cycle arrest.
Apoptosis Induction
This compound, both as a single agent and in combination, induces apoptosis in cancer cells.[14][16] This programmed cell death is triggered through multiple converging mechanisms:
-
ER Stress and UPR: The accumulation of misfolded proteins from aggresome blockade leads to protracted endoplasmic reticulum (ER) stress and activation of the Unfolded Protein Response (UPR).[11][14][17] Initially a protective response, sustained UPR activation ultimately triggers apoptosis.[14] this compound's activity has been linked to the acetylation of the ER chaperone Bip (GRP78), a key regulator of the UPR.[14]
-
Caspase Activation: this compound treatment leads to the activation of the intrinsic (caspase-9) and extrinsic (caspase-8) apoptosis pathways, culminating in the activation of the executioner caspase-3 and subsequent cleavage of Poly (ADP-ribose) polymerase (PARP).[14][16][17]
-
ROS Generation: The drug combination has been shown to increase reactive oxygen species (ROS), which can damage cellular components and trigger apoptosis.[14][16] This is associated with the decreased expression of the antioxidant protein Thioredoxin (Trx).[14]
-
Modulation of Bcl-2 Family Proteins: The balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Mcl-1) proteins is shifted to favor cell death.[14][16]
Cell Cycle Regulation
This compound has been shown to affect cell cycle progression. As a single agent, it can induce an increase in the G0/G1 phase population.[14] In combination with agents like bendamustine, it reduces the proportion of cells in the G0/G1 and S phases, causing an increase in the "sub-G0/G1" peak, which is indicative of apoptotic cells.[14][16] These effects are mediated through the modulation of cell-cycle regulatory proteins such as p21 and p27.[14]
Summary of In Vitro Anti-Cancer Activity
This compound has demonstrated dose- and time-dependent cytotoxic effects across a range of hematological malignancy cell lines.
Table 2: this compound (ACY-1215) IC50 Values in Non-Hodgkin's Lymphoma (NHL) Cell Lines (48h treatment)
| Cell Line | Histological Subtype | IC50 (µM) | Reference |
| WSU-NHL | Diffuse Large B-cell Lymphoma | 1.51 | [15] |
| RL | Diffuse Large B-cell Lymphoma | 2.15 | [15] |
| Granta-519 | Mantle Cell Lymphoma | 8.65 | [15] |
| Jeko-1 | Mantle Cell Lymphoma | 2.58 | [15] |
| Hut-78 | Cutaneous T-cell Lymphoma | 2.45 | [15] |
| Karpas-299 | Anaplastic Large-cell Lymphoma | 1.95 | [15] |
Note: IC50 values are indicative and can vary based on experimental conditions.
Detailed Experimental Protocols
The elucidation of this compound's mechanism of action relies on a suite of standard and specialized laboratory techniques.
HDAC Enzyme Inhibition Assay
-
Principle: To quantify the direct inhibitory effect of this compound on specific HDAC enzymes.
-
Methodology:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC6) are diluted in an assay buffer (e.g., 50 mM HEPES, 100 mM KCl, 0.001% Tween-20).[3]
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This compound is serially diluted and pre-incubated with the enzymes for a short period (e.g., 10 minutes).[3]
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A fluorogenic substrate (e.g., Fluor-de-Lys) is added to the enzyme/inhibitor mixture.[3]
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HDAC activity deacetylates the lysine side chain on the substrate. A developer solution containing a protease (e.g., trypsin) is added, which cleaves the deacetylated substrate, releasing a fluorescent molecule (e.g., 7-amino-4-methoxy-coumarin).[3][8][10]
-
The fluorescence is measured over time using a microplate reader. The linear rate of the reaction is calculated to determine the level of inhibition and subsequently the IC50 value.[3][8][10]
-
Cell Viability (MTT) Assay
-
Principle: To assess the cytotoxic or cytostatic effect of this compound on cancer cell lines.
-
Methodology:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with escalating concentrations of this compound (and/or combination drugs) for specified time periods (e.g., 24, 48, 72 hours).[11][14]
-
Following treatment, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Viable cells with active mitochondrial dehydrogenases convert the yellow MTT into purple formazan crystals.
-
A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is proportional to the number of viable cells. IC50 values are calculated from the dose-response curves.[3][16]
-
Western Blotting
-
Principle: To detect and quantify specific proteins in cell lysates to assess the effects of this compound on signaling pathways.
-
Methodology:
-
Cells are treated with this compound as required.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentration is determined (e.g., BCA assay).
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a membrane (PVDF or nitrocellulose).
-
The membrane is blocked (e.g., with non-fat milk or BSA) and then incubated with primary antibodies specific for target proteins (e.g., acetylated-α-tubulin, total α-tubulin, cleaved PARP, Caspase-3, p21, β-actin).[9][14]
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
An enhanced chemiluminescence (ECL) substrate is added, and the resulting signal is detected on X-ray film or with a digital imager.
-
Flow Cytometry for Apoptosis and Cell Cycle
-
Principle: To quantitatively analyze cellular characteristics on a single-cell basis.
-
Methodology:
-
Apoptosis (Annexin V/Propidium Iodide Staining):
-
Cells are harvested after treatment with this compound.
-
They are washed and resuspended in an Annexin V binding buffer.
-
FITC-conjugated Annexin V (stains externalized phosphatidylserine in early apoptotic cells) and Propidium Iodide (PI, stains DNA in late apoptotic/necrotic cells with compromised membranes) are added.
-
Samples are analyzed on a flow cytometer to distinguish between viable, early apoptotic, and late apoptotic/necrotic cell populations.[14][16]
-
-
Cell Cycle Analysis:
-
Treated cells are harvested and fixed (e.g., with cold 70% ethanol).
-
Cells are washed and treated with RNase to remove RNA.
-
A DNA-intercalating fluorescent dye (e.g., Propidium Iodide) is added.
-
The fluorescence intensity, which is proportional to DNA content, is measured by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) and the sub-G1 population.[14][16]
-
-
Conclusion
This compound (ACY-1215) operates through a distinct and targeted mechanism of action centered on the selective inhibition of HDAC6. This specificity allows it to circumvent the broad toxicities associated with pan-HDAC inhibitors while exerting potent anti-cancer effects. Its primary mechanisms involve the disruption of cellular proteostasis by blocking the aggresome pathway, leading to proteotoxic overload, ER stress, and subsequent apoptosis. This core mechanism provides a strong rationale for its synergistic activity with proteasome inhibitors. Additional effects on microtubule stability and chaperone function contribute to its overall efficacy. The well-defined pharmacodynamic marker of α-tubulin acetylation further aids in its clinical development. This focused mechanism of action makes this compound a significant tool in targeted cancer therapy, particularly for hematological malignancies.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Facebook [cancer.gov]
- 3. This compound | HDAC | Apoptosis | TargetMol [targetmol.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. selleckchem.com [selleckchem.com]
- 11. ashpublications.org [ashpublications.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Preclinical activity, pharmacodynamic, and pharmacokinetic properties of a selective HDAC6 inhibitor, ACY-1215, in combination with bortezomib in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
Ricolinostat: A Technical Guide to its Synthesis and Chemical Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricolinostat (also known as ACY-1215) is a pioneering, orally bioavailable, and selective inhibitor of histone deacetylase 6 (HDAC6).[1] Its targeted mechanism of action, primarily impacting cytoplasmic protein degradation pathways, has positioned it as a promising therapeutic agent in oncology, particularly for hematological malignancies like multiple myeloma.[2][3] This technical guide provides an in-depth overview of the synthesis of this compound, its key chemical properties, and the fundamental signaling pathways it modulates. Detailed experimental protocols, quantitative data tables, and visual diagrams are presented to support researchers and drug development professionals in their understanding and utilization of this compound.
Chemical Properties of this compound
This compound is a hydroxamic acid derivative characterized by a diphenylamino-pyrimidine core structure.[4] Its chemical and physical properties are summarized in the tables below.
Table 1: General Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | N-[7-(hydroxyamino)-7-oxoheptyl]-2-(N-phenylanilino)pyrimidine-5-carboxamide | [4] |
| Synonyms | ACY-1215, Rocilinostat | [4][5] |
| CAS Number | 1316214-52-4 | [4][5] |
| Molecular Formula | C₂₄H₂₇N₅O₃ | [4][5] |
| Molecular Weight | 433.50 g/mol | [4][5] |
| SMILES | C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=NC=C(C=N3)C(=O)NCCCCCCC(=O)NO | [6] |
Table 2: Solubility of this compound
| Solvent | Solubility | Reference(s) |
| DMSO | ≥ 50 mg/mL (115.34 mM) | [5] |
| Water | Insoluble | [7] |
| Ethanol | Insoluble or slightly soluble | [7][8] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.77 mM) | [5] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (5.77 mM) | [5] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | ≥ 2.5 mg/mL (5.77 mM) | [5] |
Table 3: Storage and Stability of this compound
| Form | Storage Condition | Duration | Reference(s) |
| Solid Powder | -20°C | 3 years | [8] |
| In Solvent | -80°C | 1 year | [5] |
| In Solvent | -20°C | 6 months (under nitrogen) | [5] |
Synthesis of this compound
An improved and scalable synthesis of this compound has been developed, focusing on cost-effectiveness and environmental friendliness by avoiding harsh reaction conditions and the use of toxic reagents.[2] The synthesis commences with ethyl 2-chloropyrimidine-5-carboxylate and proceeds through a five-step reaction sequence.[2]
Logical Diagram of the Improved this compound Synthesis Pathway
Caption: Improved synthesis route for this compound.
Experimental Protocols
Step 1: Nucleophilic Aromatic Substitution to form Ethyl 2-(phenylamino)pyrimidine-5-carboxylate [2]
-
To a solution of ethyl 2-chloropyrimidine-5-carboxylate (1.0 equiv) in a suitable solvent, add aniline (1.2 equiv) and potassium carbonate (K₂CO₃, 2.0 equiv).
-
Heat the reaction mixture to 100°C and stir until the reaction is complete, as monitored by an appropriate analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture and perform a suitable work-up, which may include extraction and washing.
-
The crude product is purified by recrystallization from an ethanol/water mixture to yield ethyl 2-(phenylamino)pyrimidine-5-carboxylate with a purity of >99% and a yield of approximately 96%.
Step 2: Ullmann Coupling to form Ethyl 2-(diphenylamino)pyrimidine-5-carboxylate [2]
-
Combine ethyl 2-(phenylamino)pyrimidine-5-carboxylate (1.0 equiv), iodobenzene, copper(I) iodide (CuI, 0.5 equiv), and cesium carbonate (Cs₂CO₃, 2.0 equiv) in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere and stir until the starting material is consumed.
-
After cooling, the reaction mixture is worked up to remove the catalyst and other inorganic materials.
-
The resulting crude ethyl 2-(diphenylamino)pyrimidine-5-carboxylate is used in the next step without further purification.
Step 3: Hydrolysis to form 2-(Diphenylamino)pyrimidine-5-carboxylic acid [6]
-
Treat the crude ethyl 2-(diphenylamino)pyrimidine-5-carboxylate from the previous step with a solution of lithium hydroxide (LiOH) in a mixture of water and a suitable organic solvent (e.g., THF or methanol).
-
Stir the mixture at room temperature or with gentle heating until the ester hydrolysis is complete.
-
Acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the solid by filtration, wash with water, and dry to obtain 2-(diphenylamino)pyrimidine-5-carboxylic acid.
Step 4: Amide Condensation to form Methyl 7-((2-(diphenylamino)pyrimidin-5-yl)formamido)heptanoate [6]
-
To a solution of 2-(diphenylamino)pyrimidine-5-carboxylic acid (1.0 equiv) in a suitable aprotic solvent (e.g., DMF or DCM), add a coupling agent (e.g., HATU or EDC/HOBt).
-
Add methyl 7-aminoheptanoate (or its hydrochloride salt along with a base like triethylamine or DIPEA) to the reaction mixture.
-
Stir the reaction at room temperature until the formation of the amide is complete.
-
Perform an aqueous work-up to remove the coupling reagents and other water-soluble byproducts.
-
The crude product can be purified by recrystallization or used directly in the final step.
Step 5: Aminolysis to form this compound [2]
-
Dissolve the methyl 7-((2-(diphenylamino)pyrimidin-5-yl)formamido)heptanoate from the previous step in a suitable solvent such as methanol.
-
Add a solution of hydroxylamine (often prepared in situ from hydroxylamine hydrochloride and a base like sodium methoxide) to the reaction mixture.
-
Stir the reaction at room temperature until the aminolysis is complete.
-
The final product, this compound, is purified by recrystallization from a DMF/water mixture to yield the product with a purity of >99.7%.[2] The overall yield for the improved process is reported to be 65.8%.[2]
Mechanism of Action and Signaling Pathways
This compound exerts its therapeutic effects through the selective inhibition of HDAC6, a class IIb histone deacetylase that is predominantly located in the cytoplasm.[1][9] This selectivity allows for a more targeted therapeutic approach with potentially fewer side effects compared to pan-HDAC inhibitors.[1]
HDAC6 Inhibition and Disruption of the Aggresome Pathway
HDAC6 plays a crucial role in the cellular stress response, particularly in the degradation of misfolded or aggregated proteins via the aggresome pathway.[3] When the primary protein degradation machinery, the ubiquitin-proteasome system (UPS), is overwhelmed or inhibited (as is the case with proteasome inhibitor therapy in multiple myeloma), cells rely on the HDAC6-mediated aggresome pathway for survival.[3]
HDAC6 facilitates the transport of ubiquitinated misfolded proteins along microtubules to the aggresome, a perinuclear inclusion body where these proteins are sequestered and eventually cleared by autophagy.[3] this compound, by inhibiting the deacetylase activity of HDAC6, leads to the hyperacetylation of α-tubulin, a key component of microtubules.[3] This hyperacetylation disrupts microtubule-dependent trafficking, thereby impairing the formation of the aggresome and leading to the accumulation of toxic, misfolded proteins within the cell.[1] This accumulation of proteotoxic stress ultimately triggers apoptosis.[1]
References
- 1. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor this compound Reveals Rational Drug : Drug Combination with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
Ricolinostat's Role in Aggresome Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The cellular protein quality control system is essential for maintaining proteostasis. When this system is overwhelmed, particularly through the inhibition of the ubiquitin-proteasome pathway, misfolded and polyubiquitinated proteins accumulate, posing a cytotoxic threat. As a compensatory, cytoprotective mechanism, the cell sequesters these aggregates into a perinuclear inclusion body known as an aggresome. This process is heavily dependent on the deacetylase activity and scaffolding function of Histone Deacetylase 6 (HDAC6). Ricolinostat (ACY-1215) is a potent and selective inhibitor of HDAC6. By targeting HDAC6, this compound effectively blocks the formation of the aggresome, preventing the sequestration of toxic protein aggregates. This mechanism has significant therapeutic implications, particularly in oncology, where it can act synergistically with proteasome inhibitors to induce apoptosis in cancer cells. This guide provides an in-depth examination of the molecular mechanisms underpinning this compound's role in aggresome formation, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The Aggresome Pathway: A Cellular Defense Mechanism
When the ubiquitin-proteasome system is impaired or overloaded, polyubiquitinated misfolded proteins begin to accumulate in the cytoplasm[1]. To mitigate the toxicity of these aggregates, the cell initiates the aggresome pathway[1][2]. This process involves the active transport of small protein aggregates along the microtubule network to the microtubule-organizing center (MTOC), where they coalesce into a single, large inclusion body—the aggresome[1][3]. The formation of an aggresome is considered a cytoprotective response that sequesters potentially harmful proteins, facilitating their eventual clearance through autophagy[1][4].
The Central Role of HDAC6
HDAC6 is a unique, primarily cytoplasmic, Class IIb histone deacetylase that is a master regulator of the aggresome pathway[5][6][7]. Its critical function is not primarily dependent on its deacetylase activity on histones, but rather on its non-histone substrates and its unique structural domains.
Key Functions of HDAC6 in Aggresome Formation:
-
Linker Protein: HDAC6 acts as a crucial adaptor molecule, bridging ubiquitinated protein cargo to the cellular transport machinery[1][2].
-
Ubiquitin Binding: It possesses a C-terminal zinc finger ubiquitin-binding domain (ZnF-UBP or BUZ finger) that specifically recognizes and binds to polyubiquitinated proteins[1][5][8]. Interestingly, this binding is not to the polyubiquitin chain itself, but to the unanchored C-terminal diglycine motif of ubiquitin, which becomes exposed within the aggregates[1][9].
-
Dynein Motor Complex Recruitment: HDAC6 directly interacts with the p150Glued subunit of the dynactin complex, which in turn links the cargo to the dynein motor protein[1]. Dynein is a minus-end-directed motor that transports cargo along microtubules towards the MTOC[10][11][12].
-
Microtubule Dynamics: HDAC6 is the major α-tubulin deacetylase in the cell[5][13]. The deacetylation of α-tubulin is associated with microtubule stability and dynamics, which are essential for the efficient transport of aggregates[7][13].
This coordinated action of binding ubiquitinated cargo and linking it to the dynein motor complex is the fundamental role of HDAC6 in trafficking protein aggregates to form the aggresome[2][6][14]. Cells deficient in HDAC6 are unable to form aggresomes properly and show increased sensitivity to the stress induced by misfolded proteins[2].
This compound (ACY-1215): A Selective HDAC6 Inhibitor
This compound is a first-in-class, orally bioavailable, selective inhibitor of HDAC6[15][16][17]. Its selectivity for HDAC6 over other HDAC isoforms, particularly the Class I HDACs, is a key feature that potentially reduces the toxicity seen with pan-HDAC inhibitors[18][19].
| Parameter | Value | Reference |
| Target | Histone Deacetylase 6 (HDAC6) | [18][20] |
| IC₅₀ (Cell-free) | 5 nM | [18] |
| Selectivity | >10-fold selective for HDAC6 over Class I HDACs (HDAC1/2/3) | [18] |
Mechanism of Action: this compound's Inhibition of Aggresome Formation
This compound exerts its effect on aggresome formation by directly inhibiting the function of its target, HDAC6. This inhibition disrupts the critical linkage between ubiquitinated protein aggregates and the dynein motor complex.
The proposed mechanism is as follows:
-
HDAC6 Inhibition: this compound binds to the catalytic domain of HDAC6, inhibiting its deacetylase activity. This leads to the hyperacetylation of its substrates, most notably α-tubulin[21].
-
Disruption of Cargo Transport: The primary mechanism by which this compound blocks aggresome formation is by preventing HDAC6 from escorting ubiquitinated proteins to the dynein motor[22]. This disruption means that instead of being collected at the MTOC, the toxic protein aggregates remain dispersed throughout the cytoplasm[22].
-
Induction of Proteotoxic Stress: In cancer cells, particularly those treated with proteasome inhibitors, this inability to form aggresomes creates a crisis. The proteasome pathway is blocked, and the compensatory aggresome pathway is also inhibited. This dual blockade leads to a massive accumulation of cytotoxic, misfolded proteins, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis[16][17][22].
Synergy with Proteasome Inhibitors
The therapeutic rationale for using this compound is powerfully demonstrated in its synergy with proteasome inhibitors (PIs) like carfilzomib (CFZ) and bortezomib in multiple myeloma (MM)[16][17][22].
-
Proteasome Inhibitors: PIs block the 26S proteasome, the cell's primary machinery for degrading ubiquitinated proteins. This leads to an accumulation of misfolded proteins.
-
Cellular Response: MM cells adapt to PI-induced stress by upregulating the aggresome pathway as a survival mechanism to clear the protein excess[17].
-
This compound's Role: this compound closes this escape route. By inhibiting HDAC6, it prevents the formation of the protective aggresome, causing the accumulated proteins to become overwhelmingly toxic, leading to synergistic cell death[22].
This combination turns a cytoprotective mechanism (aggresome formation) into a liability, enhancing the therapeutic efficacy of proteasome inhibitors[22].
Quantitative Data
The following tables summarize key quantitative findings from preclinical and clinical studies investigating this compound's effects, particularly in combination with proteasome inhibitors.
Table 1: In Vitro Cytotoxicity of this compound in Lymphoma Cells
| Cell Line | This compound IC₅₀ (48h) | Reference |
| Granta-519 | 1.51 µM | [21] |
| Jeko-1 | 2.11 µM | [21] |
| Mino | 3.25 µM | [21] |
| JVM-2 | 8.65 µM | [21] |
| Rec-1 | 2.56 µM | [21] |
| U-2932 | 4.34 µM | [21] |
Data from a study evaluating the single-agent activity of this compound.
Table 2: Clinical Response in Relapsed/Refractory Multiple Myeloma (RRMM)
| Treatment Combination | Patient Cohort | Overall Response Rate (ORR) | Reference |
| This compound (≥160 mg daily) + Bortezomib + Dexamethasone | RRMM Patients | 37% | [17][19] |
| This compound + Bortezomib + Dexamethasone | Bortezomib-refractory Patients | 14% | [19] |
| This compound + Lenalidomide + Dexamethasone | RRMM Patients | 55% | [23] |
Data from Phase I/II clinical trials demonstrating the efficacy of this compound in combination therapies.
Key Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summaries of key experimental protocols used to study this compound's effect on aggresome formation.
Immunofluorescent Staining for Aggresome Visualization
This protocol is used to visually confirm the inhibition of aggresome formation.
-
Cell Culture and Treatment: Culture multiple myeloma cells (e.g., MM.1S) on glass coverslips. Treat cells with a proteasome inhibitor (e.g., 100 nM Carfilzomib) to induce aggresome formation, with or without this compound (e.g., 3 µM) for a specified time (e.g., 24 hours).
-
Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding using a blocking buffer (e.g., 5% goat serum in PBS) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate cells with a primary antibody against a marker for aggregated proteins, such as anti-ubiquitin (e.g., rabbit polyclonal) or anti-p62/SQSTM1, overnight at 4°C.
-
Secondary Antibody Incubation: Wash cells and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit) for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain nuclei with DAPI. Mount coverslips onto microscope slides using an anti-fade mounting medium.
-
Imaging: Visualize cells using a confocal or fluorescence microscope. Aggresomes appear as a bright, dense, perinuclear focus of fluorescence in PI-treated cells. In cells co-treated with this compound, this focal staining is absent, and fluorescence is diffuse throughout the cytoplasm[22].
Western Blot for Protein Acetylation and Apoptosis Markers
This protocol quantifies the biochemical effects of this compound.
-
Cell Lysis: Treat cells as described above. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) and probe with primary antibodies overnight at 4°C. Key primary antibodies include:
-
HDAC6 activity marker: Acetylated α-tubulin
-
Apoptosis marker: Cleaved PARP, Cleaved Caspase-3
-
Loading control: β-actin, GAPDH
-
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize bands using an enhanced chemiluminescence (ECL) detection system[21]. An increase in acetylated α-tubulin confirms HDAC6 inhibition, while an increase in cleaved PARP/Caspase-3 indicates apoptosis.
In Vivo Mouse Xenograft Study
This protocol assesses the in vivo efficacy of this compound combination therapy.
-
Tumor Implantation: Subcutaneously inject human multiple myeloma cells (e.g., MM.1S) into the flank of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., ~100-200 mm³). Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Carfilzomib alone, this compound + Carfilzomib).
-
Drug Administration: Administer drugs according to a predetermined schedule. For example, Carfilzomib (intravenously) twice weekly and this compound (oral gavage) daily.
-
Monitoring: Measure tumor volume with calipers and monitor animal body weight and overall health regularly.
-
Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers). The combination treatment group is expected to show a significant reduction in tumor volume compared to single-agent or vehicle groups[22].
Visualizations: Pathways and Workflows
Diagram 1: The HDAC6-Mediated Aggresome Formation Pathway
Caption: HDAC6 links ubiquitinated aggregates to the dynein motor for transport to the aggresome.
Diagram 2: this compound's Mechanism of Aggresome Inhibition
Caption: this compound inhibits HDAC6, blocking aggregate transport and promoting apoptosis.
Diagram 3: Experimental Workflow for Synergy Testing
Caption: Workflow to assess synergy between this compound and a proteasome inhibitor (PI).
Conclusion and Future Directions
This compound's targeted inhibition of HDAC6 provides a clear and potent mechanism for disrupting the cytoprotective aggresome pathway. This action prevents the sequestration of misfolded proteins, leading to overwhelming proteotoxic stress and apoptosis, a mechanism that is highly synergistic with proteasome inhibition. The data strongly support this model, with preclinical and clinical studies in multiple myeloma demonstrating the therapeutic potential of this approach.
Future research should continue to explore:
-
Biomarkers of Response: Identifying which patient populations are most likely to benefit from HDAC6 inhibition.
-
Novel Combinations: Investigating the synergy of this compound with other classes of anti-cancer agents beyond proteasome inhibitors.
-
Other Disease Contexts: Exploring the role of HDAC6 inhibition and aggresome disruption in neurodegenerative diseases characterized by protein aggregation, such as Parkinson's and Huntington's disease[4][13].
This technical guide summarizes the foundational role of this compound in modulating aggresome formation, providing a framework for researchers and drug developers to understand and further investigate this promising therapeutic strategy.
References
- 1. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Portal [scholarship.miami.edu]
- 3. journals.biologists.com [journals.biologists.com]
- 4. HDAC6 regulates aggresome-autophagy degradation pathway of α-synuclein in response to MPP+-induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC6 controls major cell response pathways to cytotoxic accumulation of protein aggregates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Frontiers | Aggresome–Autophagy Associated Gene HDAC6 Is a Potential Biomarker in Pan-Cancer, Especially in Colon Adenocarcinoma [frontiersin.org]
- 8. embopress.org [embopress.org]
- 9. Research Portal [scholarship.miami.edu]
- 10. Dynein achieves processive motion using both stochastic and coordinated stepping - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DSpace [scholarworks.umass.edu]
- 12. Reconstitution of dynein transport to the microtubule plus end by kinesin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Phospho-HDAC6 Gathers Into Protein Aggregates in Parkinson’s Disease and Atypical Parkinsonisms [frontiersin.org]
- 14. Scholars@Duke publication: The deacetylase HDAC6 regulates aggresome formation and cell viability in response to misfolded protein stress. [scholars.duke.edu]
- 15. HDAC6 Inhibition Extinguishes Autophagy in Cancer: Recent Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. selleckchem.com [selleckchem.com]
- 19. This compound, the First Selective Histone Deacetylase 6 Inhibitor, in Combination with Bortezomib and Dexamethasone for Relapsed or Refractory Multiple Myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. rarecancernews.com [rarecancernews.com]
- 21. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Cellular Pathways Modulated by Ricolinostat (ACY-1215)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Ricolinostat (also known as ACY-1215) is a first-in-class, orally bioavailable, selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2] Unlike pan-HDAC inhibitors that target multiple HDAC isoforms and are often associated with significant toxicity, this compound's selectivity for the cytoplasmic enzyme HDAC6 offers a more targeted therapeutic approach with a potentially improved safety profile.[1][3][4] Its primary mechanism involves the disruption of crucial cellular processes for protein homeostasis, leading to cytotoxic effects in cancer cells, particularly in hematological malignancies like multiple myeloma and lymphoma.[5][6] This document provides a comprehensive overview of the core cellular pathways modulated by this compound, presents quantitative data on its activity, details key experimental protocols for its evaluation, and visualizes the involved biological processes.
Core Mechanism of Action: Selective HDAC6 Inhibition
This compound is a potent and highly selective inhibitor of the class IIb HDAC, HDAC6.[7][8] Its selectivity is a key feature, demonstrating significantly less activity against class I HDACs (HDAC1, 2, 3), which are primarily nuclear and involved in histone deacetylation and gene expression.[7][8][9] HDAC6 is predominantly located in the cytoplasm and has several non-histone substrates, most notably α-tubulin and the chaperone protein Hsp90.[1][4][6] By inhibiting HDAC6, this compound induces hyperacetylation of these substrates, triggering a cascade of downstream cellular events.
The Aggresome Pathway and Disruption of Protein Homeostasis
Cancer cells, especially those like multiple myeloma, are characterized by high rates of protein synthesis and are exquisitely sensitive to proteotoxic stress.[3] When the primary protein degradation machinery, the ubiquitin-proteasome system, is overwhelmed or inhibited, cells rely on an alternative pathway involving the sequestration of misfolded, polyubiquitinated proteins into a perinuclear inclusion body called the aggresome.[3][10]
HDAC6 is a critical mediator of this process. It binds to polyubiquitinated proteins and facilitates their transport along microtubule tracks to the aggresome, a process dependent on the dynein motor complex.[3][4][10] this compound's inhibition of HDAC6 disrupts this salvage pathway.[1][11] This leads to the accumulation of toxic, misfolded protein aggregates throughout the cytoplasm, which cannot be effectively cleared.[1][2] This mechanism is the basis for the strong synergy observed between this compound and proteasome inhibitors (e.g., bortezomib, carfilzomib), as the combination effectively blocks both major routes of aberrant protein disposal, leading to enhanced cancer cell death.[3][11][12]
References
- 1. Facebook [cancer.gov]
- 2. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rarecancernews.com [rarecancernews.com]
- 6. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. Protein Aggregates Are Recruited to Aggresome by Histone Deacetylase 6 via Unanchored Ubiquitin C Termini - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
Methodological & Application
Ricolinostat In Vitro Cell Culture Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the in vitro use of Ricolinostat (ACY-1215), a selective Histone Deacetylase 6 (HDAC6) inhibitor. The information is intended to guide researchers in designing and executing experiments to evaluate the cellular effects of this compound.
Introduction
This compound is an orally bioavailable and selective inhibitor of HDAC6, a class IIb histone deacetylase that is primarily located in the cytoplasm.[1][2] Unlike other HDACs, HDAC6's main substrates are non-histone proteins such as α-tubulin and the heat shock protein 90 (Hsp90).[2] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrate proteins, disrupting key cellular processes.[1][3] This selective action is believed to result in fewer toxic effects on normal cells compared to pan-HDAC inhibitors.[1]
The primary mechanism of action of this compound involves the disruption of the Hsp90 protein chaperone system through the hyperacetylation of Hsp90.[3] This leads to the accumulation of unfolded and misfolded ubiquitinated proteins, which can induce cancer cell apoptosis and inhibit tumor growth.[1][3] Furthermore, by inducing the acetylation of α-tubulin, this compound can affect microtubule dynamics.[4] this compound has demonstrated anti-tumor effects as a single agent and in combination with other drugs in various cancers, including multiple myeloma, lymphoma, glioblastoma, melanoma, and breast cancer.[5]
Signaling Pathway of this compound (HDAC6 Inhibition)
This compound's primary target is HDAC6. Inhibition of HDAC6 leads to a cascade of downstream effects that ultimately result in apoptosis and cell cycle arrest in cancer cells. The pathway involves the hyperacetylation of α-tubulin and Hsp90, leading to endoplasmic reticulum (ER) stress, generation of reactive oxygen species (ROS), and modulation of key signaling pathways like PI3K/Akt/mTOR and ERK.
Caption: this compound inhibits HDAC6, leading to downstream effects that promote apoptosis.
Quantitative Data Summary
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in various cancer cell lines. These values demonstrate the dose-dependent cytotoxic effects of the compound.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Reference |
| HBL-1 | Non-Hodgkin's Lymphoma | 1.6 | 48 | [6] |
| WSU-NHL | Non-Hodgkin's Lymphoma | 1.97 | 48 | [4] |
| Hut-78 | Non-Hodgkin's Lymphoma | 1.51 | 48 | [4] |
| Granta-519 | Mantle Cell Lymphoma | >20 | 48 | [4] |
| Jeko-1 | Mantle Cell Lymphoma | 8.65 | 48 | [7] |
| A-172 | Glioblastoma | 10 nM (inhibits growth) | 24/48 | [6] |
| U87MG | Glioblastoma | 10 nM (inhibits growth) | 24/48 | [6] |
Experimental Protocols
The following are detailed protocols for common in vitro assays used to evaluate the efficacy of this compound.
Cell Viability Assay (MTT Assay)
This protocol is designed to assess the effect of this compound on the viability of cancer cell lines.
Materials:
-
This compound (ACY-1215)
-
Dimethyl sulfoxide (DMSO)
-
Appropriate cancer cell line (e.g., WSU-NHL, Hut-78, Jeko-1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 2-3 x 10^4 cells/well in 100 µL of complete culture medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[8] Further dilute the stock solution with culture medium to achieve the desired final concentrations (e.g., a range from 0.01 µM to 100 µM).[4]
-
Cell Treatment: Add 100 µL of the diluted this compound solutions to the respective wells. For the control wells, add medium with the same concentration of DMSO used for the highest drug concentration.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.[4]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) cells. Plot the cell viability against the this compound concentration to determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is used to detect changes in the expression and acetylation of proteins following this compound treatment.
Materials:
-
This compound-treated and control cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetylated α-tubulin, anti-α-tubulin, anti-PARP, anti-caspase-3, anti-Bcl-2, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Lysis: After treating cells with this compound for the desired time (e.g., 24 hours), wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA Protein Assay Kit.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli buffer and separate them on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., α-tubulin or GAPDH).
Apoptosis Assay (Flow Cytometry)
This protocol allows for the quantification of apoptotic cells after this compound treatment using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time (e.g., 48 hours). Harvest the cells by centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
-
Data Interpretation:
-
Annexin V-negative, PI-negative: Live cells
-
Annexin V-positive, PI-negative: Early apoptotic cells
-
Annexin V-positive, PI-positive: Late apoptotic/necrotic cells
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: A typical workflow for in vitro this compound experiments.
References
- 1. Facebook [cancer.gov]
- 2. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. ashpublications.org [ashpublications.org]
- 8. This compound | HDAC | Apoptosis | TargetMol [targetmol.com]
Determining the Optimal Ricolinostat Concentration for Cell Lines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ricolinostat (ACY-1215) is a selective inhibitor of histone deacetylase 6 (HDAC6), a promising target in cancer therapy due to its role in cell proliferation, apoptosis, and protein degradation pathways.[1][2] Determining the optimal concentration of this compound is a critical first step in preclinical studies to ensure meaningful and reproducible results. These application notes provide detailed protocols for establishing the effective dose of this compound in various cancer cell lines, focusing on the assessment of cell viability, target engagement, and downstream signaling effects.
Introduction
This compound is an orally bioavailable small molecule that selectively inhibits the enzymatic activity of HDAC6.[1] Unlike pan-HDAC inhibitors, this compound's selectivity for the cytoplasmic enzyme HDAC6 is thought to reduce the toxicity associated with the inhibition of nuclear HDACs.[1] The primary substrate of HDAC6 is α-tubulin, and its inhibition leads to hyperacetylation of tubulin, disrupting microtubule dynamics, protein trafficking, and ultimately inducing cancer cell apoptosis.[2][3] Furthermore, this compound has been shown to interfere with the aggresome pathway, a cellular mechanism for clearing misfolded proteins, making it a compelling agent for combination therapies, particularly with proteasome inhibitors.[1] This document outlines standardized procedures to determine the optimal this compound concentration for specific cell lines, a crucial parameter for in vitro efficacy and mechanism of action studies.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a key metric for determining the potency of a compound. The IC50 values for this compound can vary significantly between different cell lines and are dependent on the duration of exposure. Below is a summary of reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) | Reference |
| WSU-NHL | Non-Hodgkin's Lymphoma | 48 | 1.97 | [2] |
| Hut-78 | T-cell Lymphoma | 48 | 1.51 | [2] |
| Granta-519 | Mantle Cell Lymphoma | 48 | 20-64 | [2] |
| Jeko-1 | Mantle Cell Lymphoma | Not Specified | Not Specified | [2] |
| RL | Non-Hodgkin's Lymphoma | Not Specified | Not Specified | [3] |
| Karpas-299 | Anaplastic Large Cell Lymphoma | Not Specified | Not Specified | [3] |
| Multiple Myeloma (MM) cell lines | Multiple Myeloma | 48 | 2-8 | [4] |
| ANBL-6.BR (Bortezomib-resistant) | Multiple Myeloma | 48 | Active (Specific IC50 not provided) | [4] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, passage number, serum concentration). It is strongly recommended that researchers determine the IC50 for their specific cell line and experimental setup.
Experimental Protocols
Determining Cell Viability and IC50 using MTT Assay
This protocol describes the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the cytotoxic effects of this compound and determine its IC50 value. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan produced is proportional to the number of viable cells.
Materials:
-
This compound (powder or stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO (cell culture grade)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
-
Sterile PBS
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare a 2X stock solution of this compound in complete medium from a concentrated DMSO stock. It is crucial to maintain a final DMSO concentration below 0.1% to avoid solvent-induced cytotoxicity.
-
Perform serial dilutions of the 2X this compound stock to create a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the cells and add 100 µL of the various concentrations of this compound or control solutions to the respective wells.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours).
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Assessing Target Engagement: Western Blot for Acetylated α-Tubulin
This protocol details the detection of acetylated α-tubulin, a direct pharmacodynamic biomarker of this compound activity, using Western blotting. An increase in acetylated α-tubulin indicates successful target engagement by the inhibitor.
Materials:
-
This compound-treated and control cell lysates
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4X)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-acetylated-α-Tubulin (Lys40) antibody
-
Mouse anti-α-Tubulin antibody (loading control)
-
Rabbit or Mouse anti-β-Actin antibody (loading control)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with various concentrations of this compound (including a vehicle control) for a predetermined time (e.g., 4-24 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Strip the membrane (if necessary) and re-probe for a loading control (α-tubulin or β-actin) to ensure equal protein loading.
-
Quantify the band intensities using densitometry software and normalize the acetylated α-tubulin signal to the loading control.
-
Signaling Pathways and Experimental Workflows
This compound's Mechanism of Action
This compound's primary mechanism involves the selective inhibition of HDAC6, leading to the hyperacetylation of its substrates, most notably α-tubulin. This disrupts microtubule function and intracellular transport, contributing to apoptosis. Additionally, HDAC6 inhibition impacts the PI3K/Akt pathway and induces endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), further promoting cell death in cancer cells.
Caption: this compound inhibits HDAC6, leading to tubulin hyperacetylation and apoptosis.
Experimental Workflow for Determining Optimal this compound Concentration
The following diagram outlines the general workflow for identifying the optimal concentration of this compound for a given cell line.
Caption: Workflow for determining the optimal this compound concentration.
This compound's Impact on PI3K/Akt and ER Stress Signaling Pathways
This compound has been shown to modulate key survival and stress response pathways in cancer cells. Inhibition of HDAC6 can lead to the downregulation of the pro-survival PI3K/Akt pathway. Furthermore, the disruption of protein degradation pathways by this compound can induce ER stress and activate the UPR, which, when prolonged, triggers apoptosis.
Caption: this compound inhibits the PI3K/Akt pathway and induces ER stress.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for researchers to determine the optimal concentration of this compound for their specific in vitro studies. By systematically evaluating cell viability and confirming target engagement, investigators can establish a robust experimental framework for exploring the therapeutic potential of this selective HDAC6 inhibitor. The provided diagrams offer a visual representation of the underlying mechanisms and experimental workflows, facilitating a deeper understanding of this compound's mode of action. It is imperative to adapt these protocols to specific cell lines and experimental conditions to ensure the generation of accurate and reliable data.
References
Application Notes and Protocols for Ricolinostat in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for designing and executing a preclinical in vivo study using a xenograft mouse model to evaluate the efficacy of Ricolinostat (ACY-1215), a selective Histone Deacetylase 6 (HDAC6) inhibitor. These application notes and protocols are intended for researchers in oncology and drug development, offering a comprehensive framework from experimental design to data analysis.
Introduction
This compound is an orally bioavailable, selective inhibitor of HDAC6, a class IIb histone deacetylase.[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 is thought to reduce the toxic effects on healthy cells.[1] Its mechanism of action involves the hyperacetylation of non-histone proteins, such as α-tubulin and heat-shock protein 90 (Hsp90), leading to the disruption of protein degradation pathways, accumulation of misfolded proteins, and ultimately, cancer cell apoptosis.[1][3][4] Preclinical studies have demonstrated this compound's anti-tumor activity in various cancer models, including multiple myeloma and breast cancer, both as a single agent and in combination with other therapies.[5][6][7] This document outlines a detailed experimental design for a xenograft mouse model to assess the in vivo efficacy of this compound.
Signaling Pathway
The primary target of this compound is HDAC6, a cytoplasmic enzyme that deacetylates several key proteins involved in cell motility, protein quality control, and signaling.[8][9][10] Inhibition of HDAC6 by this compound leads to the accumulation of acetylated α-tubulin, which affects microtubule stability and cell migration.[4] Furthermore, this compound-mediated hyperacetylation of Hsp90 disrupts its chaperone function, leading to the degradation of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.[1][4] HDAC6 has also been shown to modulate signaling pathways such as PI3K-AKT and NF-κB.[8][11]
Caption: this compound inhibits HDAC6, leading to downstream effects on cellular proteins and pathways.
Experimental Design and Protocols
This section outlines a comprehensive protocol for a cell line-derived xenograft (CDX) model to evaluate the anti-tumor activity of this compound.
I. Cell Culture and Animal Model
Table 1: Experimental Components
| Component | Specification |
| Cell Line | MDA-MB-231 (human breast adenocarcinoma) |
| Animal Strain | Female NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice |
| Age of Animals | 6-8 weeks |
| Housing | Sterile, pathogen-free conditions in an accredited animal facility. |
Protocol 1: Cell Culture
-
Culture MDA-MB-231 cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Passage cells upon reaching 80-90% confluency.
-
Prior to injection, harvest cells using trypsin-EDTA, wash with phosphate-buffered saline (PBS), and resuspend in sterile PBS or Matrigel.
II. Xenograft Implantation
Protocol 2: Subcutaneous Xenograft Implantation
-
Anesthetize the mice using isoflurane.
-
Prepare a cell suspension of 5 x 10^6 MDA-MB-231 cells in 100 µL of a 1:1 mixture of PBS and Matrigel.[12]
-
Inject the cell suspension subcutaneously into the right flank of each mouse.[13]
-
Monitor the mice for tumor growth.
III. Treatment Regimen
Table 2: Treatment Groups
| Group | Treatment | Dose | Route | Schedule |
| 1 | Vehicle Control | - | Oral gavage | Daily |
| 2 | This compound | 50 mg/kg | Oral gavage | Daily |
| 3 | Paclitaxel | 10 mg/kg | Intraperitoneal | Twice weekly |
| 4 | This compound + Paclitaxel | 50 mg/kg + 10 mg/kg | Oral gavage / Intraperitoneal | Daily / Twice weekly |
Note: The combination with Paclitaxel is included as this compound has shown synergistic effects with taxanes.[5][7]
Protocol 3: Drug Formulation and Administration
-
This compound Formulation: Prepare a stock solution of this compound in DMSO. For oral administration, dilute the stock solution in corn oil to the final concentration. A common formulation is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O.[14]
-
Paclitaxel Formulation: Formulate Paclitaxel according to the manufacturer's instructions, typically in a cremaphor-based vehicle.
-
Administration:
-
Begin treatment when tumors reach an average volume of 100-150 mm³.[15]
-
Administer this compound or vehicle daily via oral gavage.
-
Administer Paclitaxel or vehicle twice weekly via intraperitoneal injection.
-
Monitor animal weight and overall health daily.
-
IV. Efficacy Assessment
Protocol 4: Tumor Measurement and Analysis
-
Measure tumor dimensions (length and width) twice weekly using digital calipers.[16]
-
Calculate tumor volume using the formula: Tumor Volume (mm³) = (Width² x Length) / 2 .[16][17]
-
Plot tumor growth curves for each treatment group (mean tumor volume ± SEM vs. time).
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the excised tumors.
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.
Table 3: Key Efficacy Endpoints
| Endpoint | Description |
| Tumor Volume | Measured twice weekly to monitor tumor growth. |
| Tumor Weight | Measured at the end of the study. |
| Tumor Growth Inhibition (TGI) | Percentage of tumor growth reduction in treated vs. control groups. |
| Body Weight | Monitored daily as an indicator of toxicity. |
| Survival | Kaplan-Meier survival analysis can be performed if the study continues until a humane endpoint is reached. |
V. Pharmacodynamic and Histological Analysis
Protocol 5: Tissue Collection and Processing
-
At the end of the study, collect tumors and other relevant tissues (e.g., spleen, liver).
-
Fix a portion of each tumor in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the remaining tumor tissue in liquid nitrogen for protein and RNA analysis.
-
Collect blood samples for pharmacokinetic and pharmacodynamic analysis.[18][19]
Protocol 6: Western Blot Analysis
-
Prepare protein lysates from the frozen tumor tissues.
-
Perform Western blot analysis to assess the levels of:
Protocol 7: Immunohistochemistry (IHC)
-
Embed the formalin-fixed tissues in paraffin and section them.
-
Perform IHC staining for:
Experimental Workflow
Caption: A streamlined workflow for the this compound xenograft study.
Data Presentation and Interpretation
All quantitative data should be summarized in tables and figures. Statistical analysis, such as t-tests or ANOVA, should be used to determine the significance of the observed differences between treatment groups.
Table 4: Example Data Summary
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Mean Final Tumor Weight (g) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | N/A | |||
| This compound (50 mg/kg) | ||||
| Paclitaxel (10 mg/kg) | ||||
| This compound + Paclitaxel |
Logical Relationships in Experimental Design
Conclusion
This document provides a detailed framework for conducting a xenograft mouse model study to evaluate the in vivo efficacy of this compound. By following these protocols, researchers can generate robust and reproducible data to support the preclinical development of this promising HDAC6 inhibitor. Adherence to ethical guidelines for animal research is paramount throughout the execution of these experiments.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. rarecancernews.com [rarecancernews.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medrxiv.org [medrxiv.org]
- 8. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem Cell-Derived Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HDAC6 Modulates Signaling Pathways Relevant to Synaptic Biology and Neuronal Differentiation in Human Stem-Cell-Derived Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. HDAC6 - Wikipedia [en.wikipedia.org]
- 11. medchemexpress.com [medchemexpress.com]
- 12. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]
- 13. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 14. selleckchem.com [selleckchem.com]
- 15. sites.math.duke.edu [sites.math.duke.edu]
- 16. Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Assessment of Patient-Derived Xenograft Growth and Antitumor Activity: The NCI PDXNet Consensus Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 18. aacrjournals.org [aacrjournals.org]
- 19. researchgate.net [researchgate.net]
Assessing Apoptosis Following Ricolinostat Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricolinostat (ACY-1215) is a first-in-class, orally bioavailable, and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its mechanism of action involves the selective targeting of HDAC6, which leads to the hyperacetylation of its substrate proteins, including α-tubulin. This selective inhibition disrupts key cellular processes in cancer cells, ultimately leading to cell cycle arrest and the induction of apoptosis, or programmed cell death.[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 is associated with a more favorable toxicity profile, making it a promising candidate for cancer therapy, both as a monotherapy and in combination with other agents.[1]
These application notes provide a comprehensive guide for researchers to assess apoptosis induced by this compound treatment in cancer cell lines. This document outlines detailed protocols for key apoptosis assays, presents quantitative data in a clear tabular format, and includes diagrams of the associated signaling pathways and experimental workflows.
Mechanism of this compound-Induced Apoptosis
This compound promotes apoptosis through the modulation of several key signaling pathways. By inhibiting HDAC6, this compound can lead to the accumulation of misfolded proteins, inducing endoplasmic reticulum (ER) stress and the unfolded protein response (UPR), which can trigger apoptosis.[1] Furthermore, this compound has been shown to influence the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[1][2] This is achieved through the activation of initiator caspases such as caspase-8 and caspase-9, and the executioner caspase-3.[1][2] Activated caspase-3 then cleaves critical cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic biochemical and morphological hallmarks of apoptosis.[1] this compound also modulates the expression of Bcl-2 family proteins, decreasing the levels of anti-apoptotic proteins like Bcl-2 and increasing the expression of pro-apoptotic members.[1]
References
- 1. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Ricolinostat Solubility and Preparation for In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ricolinostat (also known as ACY-1215) is a potent and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its selectivity for HDAC6 over other HDAC isoforms makes it a valuable tool for investigating the specific biological roles of this enzyme.[1][3] this compound has shown potential as an antineoplastic agent, inducing apoptosis and inhibiting cell proliferation in various cancer models.[1][3][4][5] Proper handling and preparation of this compound are crucial for obtaining reliable and reproducible results in in vitro studies. These application notes provide detailed information on the solubility of this compound and protocols for its preparation for use in a range of in vitro assays.
Data Presentation: this compound Solubility
The solubility of this compound in common laboratory solvents is summarized in the table below. It is important to note that solubility can be affected by factors such as temperature, pH, and the purity of the compound and solvents. Using fresh, high-quality solvents is recommended for optimal dissolution.[1]
| Solvent | Solubility (at 25°C) | Molar Concentration (Approx.) | Notes |
| DMSO | ≥86 mg/mL[3] | ~198.38 mM[3] | Sonication may be recommended to aid dissolution.[6] Moisture-absorbing DMSO can reduce solubility; use fresh DMSO.[1] |
| Water | Insoluble[3] | - | |
| Ethanol | Insoluble[3] | - |
Note: The actual solubility may vary slightly between different batches of the compound.[3]
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO), a common starting point for most in vitro experiments.
Materials:
-
This compound (powder)
-
Anhydrous, sterile DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer and/or sonicator
Procedure:
-
Calculate the required mass: Based on the molecular weight of this compound (433.5 g/mol ), calculate the mass needed to prepare the desired volume of a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM solution, you would need 0.004335 g or 4.335 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube or vial.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Tightly cap the tube and vortex thoroughly. If the compound does not fully dissolve, sonication in a water bath for a few minutes can be beneficial.[6] Visually inspect the solution to ensure there are no visible particles.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the stock solution at -20°C or -80°C for long-term stability.
Preparation of Working Solutions for Cell-Based Assays
For cell-based assays, the DMSO stock solution must be diluted to the final working concentration in the appropriate cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells (typically ≤ 0.5%).
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium appropriate for your cell line
-
Sterile dilution tubes or plates
Procedure:
-
Serial Dilution: It is recommended to perform serial dilutions of the stock solution to achieve the desired final concentration. This minimizes pipetting errors and ensures a more homogeneous final solution. A common practice is to first prepare an intermediate dilution in DMSO or cell culture medium.[6]
-
Example Dilution for a 10 µM Final Concentration:
-
Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of sterile cell culture medium. This results in a 10 µM intermediate solution.
-
Further dilute this intermediate solution as needed for your experimental conditions. For instance, to treat cells in a 2 mL well with a final concentration of 100 nM, you would add 20 µL of the 10 µM intermediate solution.
-
-
Vehicle Control: Always prepare a vehicle control containing the same final concentration of DMSO as the this compound-treated samples.
-
Immediate Use: It is best practice to prepare fresh working solutions from the frozen stock solution for each experiment.
Preparation for Biochemical (HDAC Enzymatic) Assays
The preparation for in vitro enzymatic assays may require a specific assay buffer.
Materials:
-
10 mM this compound stock solution in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM KCl, 0.001% Tween-20, 0.05% BSA, and 20 µM tris(2-carboxyethyl)phosphine)[3][6]
-
Sterile microplates and pipettes
Procedure:
-
Dilution in Assay Buffer: this compound is first dissolved and then serially diluted in the assay buffer to the desired concentrations (e.g., 6-fold the final concentration).[3][6]
-
Pre-incubation: The diluted this compound is often pre-incubated with the HDAC enzyme for a short period (e.g., 10 minutes) before the addition of the substrate to allow for binding.[3][6]
-
Final Concentration: The reaction is initiated by adding the substrate, bringing the this compound to its final desired concentration in the assay.
Mandatory Visualizations
Caption: Workflow for this compound solution preparation.
Caption: this compound's mechanism of action pathway.
Mechanism of Action
This compound is a selective inhibitor of HDAC6, a class II histone deacetylase primarily located in the cytoplasm.[4] Unlike pan-HDAC inhibitors, its selectivity may reduce toxicity to normal cells.[4][5] The primary mechanism of action involves the inhibition of HDAC6's deacetylase activity. This leads to the hyperacetylation of its substrate proteins, including α-tubulin and the heat shock protein 90 (Hsp90).[4][5]
The hyperacetylation of Hsp90 disrupts its chaperone function, which is critical for the proper folding and stability of numerous client proteins involved in cell growth and survival.[4] This disruption leads to an accumulation of unfolded and misfolded proteins, triggering cellular stress and ultimately inducing apoptosis.[4][5] Furthermore, HDAC6 plays a key role in the formation of aggresomes, which are cellular structures that sequester and clear misfolded protein aggregates. By inhibiting HDAC6, this compound impairs this protein degradation pathway, further contributing to the accumulation of toxic protein aggregates and cell death.[4][5] The increased acetylation of α-tubulin, another key substrate of HDAC6, affects microtubule stability and dynamics, which can also contribute to the anti-cancer effects of this compound.[7]
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Facebook [cancer.gov]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. This compound | HDAC | Apoptosis | TargetMol [targetmol.com]
- 7. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ricolinostat-Induced Protein Hyperacetylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Ricolinostat (ACY-1215), a selective Histone Deacetylase 6 (HDAC6) inhibitor, and its application in inducing protein hyperacetylation for research and therapeutic development. Detailed protocols for key experiments are provided to facilitate the study of its mechanism of action and cellular effects.
Introduction
This compound is an orally bioavailable, selective inhibitor of HDAC6, a class IIb histone deacetylase that primarily resides in the cytoplasm.[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 is intended to minimize the toxic effects on healthy cells.[1] Its mechanism of action involves the inhibition of HDAC6, leading to the hyperacetylation of its substrate proteins.[3][4] This targeted inhibition has shown promise in various preclinical and clinical studies, particularly in the context of cancer therapy.[5][6]
The primary non-histone substrates of HDAC6 include α-tubulin and the chaperone protein Hsp90.[1][3] Hyperacetylation of α-tubulin leads to the stabilization of microtubules, which can disrupt mitosis and induce apoptosis in cancer cells.[3][4] The hyperacetylation of Hsp90 disrupts its chaperone function, leading to the accumulation of misfolded and ubiquitinated proteins, ultimately triggering apoptosis.[1] this compound has demonstrated synergistic anti-cancer effects when combined with other agents like proteasome inhibitors (e.g., bortezomib) and alkylating agents (e.g., bendamustine).[4][5][7]
Quantitative Data Summary
The following tables summarize the quantitative data on this compound's activity from various studies.
Table 1: In Vitro Efficacy of this compound (ACY-1215)
| Cell Line/Assay | Endpoint | IC50 Value | Exposure Time | Reference |
| Lymphoma Cell Lines (Panel of 6) | Cell Viability | 1.51 - 8.65 µM | 48 h | [3] |
| Multiple Myeloma (MM) Cell Lines | Cell Viability | ~8 µM | 48 h | [8] |
| HDAC6 Cell-Free Assay | Enzyme Inhibition | 5 nM | N/A | [8] |
| HDAC1 Cell-Free Assay | Enzyme Inhibition | 58 nM | N/A | [9] |
| HDAC2 Cell-Free Assay | Enzyme Inhibition | 48 nM | N/A | [9] |
| HDAC3 Cell-Free Assay | Enzyme Inhibition | 51 nM | N/A | [9] |
Table 2: Clinical Efficacy and Dosage of this compound
| Clinical Trial ID | Indication | Combination Therapy | This compound Dose | Key Findings | Reference |
| NCT01323751 | Relapsed/Refractory Multiple Myeloma | Bortezomib + Dexamethasone | 160 mg daily | Well-tolerated; Overall response rate of 37% in combination. Dose-dependent increases in acetylated tubulin in peripheral blood lymphocytes. | [5][10] |
| NCT01583283 | Relapsed/Refractory Multiple Myeloma | Lenalidomide + Dexamethasone | 160 mg once daily | Well-tolerated; Overall response rate of 55%. | [6][11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.
Caption: this compound's mechanism of action.
Caption: A typical experimental workflow.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Lines: Culture human lymphoma (e.g., WSU-NHL, Hut-78, Jeko-1) or multiple myeloma cell lines in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells at 37°C in a humidified atmosphere of 5% CO2.
-
This compound Preparation: Prepare a stock solution of this compound (ACY-1215) in dimethyl sulfoxide (DMSO). Further dilute the stock solution in culture medium to the desired final concentrations for treatment. Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.
-
Treatment: Seed cells at an appropriate density and allow them to adhere (for adherent cells) or stabilize in suspension for 24 hours before adding this compound at various concentrations (e.g., 0.01–100 µM) for the desired duration (e.g., 24, 48, 72 hours).
Western Blot Analysis for Protein Hyperacetylation
This protocol is designed to detect the levels of acetylated α-tubulin and other proteins of interest.
-
Cell Lysis:
-
After treatment, harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies include:
-
Anti-acetylated-α-Tubulin (Lys40)
-
Anti-α-Tubulin (as a loading control)
-
Anti-cleaved PARP
-
Anti-phospho-Akt (Ser473)
-
Anti-Akt
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Treatment: After 24 hours, treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Harvest approximately 1 x 10^6 cells per sample following this compound treatment.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 100 µL of 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells are Annexin V-negative and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.
-
HDAC6 Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDAC6 in cell lysates.
-
Sample Preparation:
-
Homogenize approximately 1-2 x 10^6 cells in 100 µL of HDAC6 Lysis Buffer on ice.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the cell lysate.
-
-
Assay Procedure:
-
Add 1-10 µL of cell lysate to a well of a 96-well white plate.
-
For an inhibitor control, pre-incubate a parallel sample with an HDAC6 inhibitor (e.g., Tubacin).
-
Adjust the volume to 50 µL with HDAC6 Assay Buffer.
-
Prepare a standard curve using a supplied AFC (7-Amino-4-trifluoromethylcoumarin) standard.
-
Add 50 µL of the HDAC6 substrate solution to each sample well.
-
Incubate the plate at 37°C for 30 minutes.
-
Stop the reaction by adding 10 µL of Developer to each well.
-
Incubate for an additional 10 minutes at 37°C.
-
-
Measurement: Measure the fluorescence at Ex/Em = 400/505 nm. The fluorescence intensity is proportional to the HDAC6 activity.
References
- 1. This compound (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. abcam.com [abcam.com]
- 3. assaygenie.com [assaygenie.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. epigentek.com [epigentek.com]
- 10. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor this compound Reveals Rational Drug : Drug Combination with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ricolinostat Resistance in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the selective HDAC6 inhibitor, Ricolinostat, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (ACY-1215) is a selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] HDAC6 is a cytoplasmic enzyme that plays a crucial role in protein homeostasis by deacetylating non-histone proteins such as α-tubulin and Hsp90.[1] By inhibiting HDAC6, this compound leads to the hyperacetylation of these substrate proteins. This disrupts the Hsp90 protein chaperone system, leading to an accumulation of misfolded proteins and ultimately inducing apoptosis in cancer cells.[1]
Q2: My cancer cell line has developed resistance to this compound. What are the known mechanisms of resistance?
Acquired resistance to this compound has been observed in preclinical studies. The primary mechanisms identified involve the activation of alternative survival pathways to compensate for HDAC6 inhibition. In lymphoma cell lines, resistance has been associated with:
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Upregulation of the B-cell receptor (BCR) signaling pathway: Specifically, increased expression and activation of Bruton's tyrosine kinase (BTK) have been observed.[2]
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Activation of the MAPK signaling pathway: Increased expression of MAPK10 has been noted in this compound-resistant cells.
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Upregulation of other HDACs: Increased expression of HDAC9 has been seen, potentially compensating for the inhibition of HDAC6.
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Alterations in Src family kinase signaling: Upregulation of FYN, a Src family kinase, has been implicated.
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Downregulation of negative regulators: Decreased expression of SH3BP5, a negative regulator of the BCR pathway, has been reported.
Q3: How can I confirm if my resistant cell line utilizes one of the known resistance mechanisms?
To investigate the underlying resistance mechanism in your cell line, you can perform the following experiments:
-
Western Blotting: Analyze the protein expression levels of key signaling molecules in your resistant cell line compared to the parental (sensitive) line. Key proteins to investigate include phosphorylated and total BTK, ERK, FYN, HDAC9, and SH3BP5.
-
Gene Expression Analysis: Use quantitative RT-PCR (qRT-PCR) or RNA sequencing to assess the mRNA levels of genes encoding the proteins mentioned above.
Q4: Are there any strategies to overcome this compound resistance?
Yes, combination therapies have shown promise in overcoming this compound resistance. Based on the known resistance mechanisms, the following strategies can be considered:
-
BTK Inhibition: Combining this compound with a BTK inhibitor, such as Ibrutinib, has been shown to be synergistic in overcoming resistance in lymphoma cell lines.
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MEK Inhibition: Targeting the MAPK pathway with a MEK inhibitor in combination with this compound could be a viable strategy if you observe activation of this pathway.
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Pan-HDAC Inhibition: In some cases, resistance to a selective HDAC6 inhibitor can be overcome by using a pan-HDAC inhibitor that targets multiple HDAC isoforms.
Troubleshooting Guides
Problem 1: My cell line shows a decreased response to this compound in my cell viability assays.
-
Possible Cause 1: Development of acquired resistance.
-
Troubleshooting Step: Confirm the shift in IC50 value by performing a dose-response curve with a wide range of this compound concentrations on both the parental and the suspected resistant cell line. A significant increase in the IC50 value (e.g., >5-fold) suggests acquired resistance.
-
-
Possible Cause 2: Issues with the this compound compound.
-
Troubleshooting Step: Verify the integrity and activity of your this compound stock. Use a new, validated batch of the compound if possible.
-
-
Possible Cause 3: Inconsistent cell culture conditions.
-
Troubleshooting Step: Ensure that cell passage number, confluency, and media composition are consistent between experiments.
-
Problem 2: I am trying to generate a this compound-resistant cell line, but the cells are not surviving the selection process.
-
Possible Cause 1: The initial drug concentration is too high.
-
Troubleshooting Step: Start with a lower, sub-lethal concentration of this compound (e.g., at or below the IC25) and gradually increase the concentration in a stepwise manner as the cells adapt.
-
-
Possible Cause 2: The incremental increase in drug concentration is too rapid.
-
Troubleshooting Step: Allow the cells to recover and proliferate for several passages at a given concentration before increasing the dose.
-
-
Possible Cause 3: The cell line is inherently unable to develop resistance.
-
Troubleshooting Step: While many cell lines can develop resistance, some may be less prone to it. Consider attempting to generate resistance in a different cell line if multiple attempts with varied protocols fail.
-
Data Presentation
Table 1: this compound IC50 Values in Sensitive vs. Resistant Lymphoma Cell Lines
| Cell Line | Status | This compound IC50 (µM) |
| OCI-Ly10 | Parental (Sensitive) | 0.9 |
| R10-OCI-LY10 | Resistant | 10 |
(Data from Amengual et al., Clinical Cancer Research, 2017)[2]
Table 2: Protein Expression Changes in this compound-Resistant OCI-Ly10 Lymphoma Cells
| Protein | Change in Expression | Method of Detection |
| MAPK10 | Upregulated | Gene Expression Profiling |
| HELIOS | Upregulated | Gene Expression Profiling |
| HDAC9 | Upregulated | Gene Expression Profiling |
| FYN | Upregulated | Gene Expression Profiling |
| SH3BP5 | Downregulated | Gene Expression Profiling |
| LCK | Downregulated | Gene Expression Profiling |
(Data from Amengual et al., Clinical Cancer Research, 2017)[2]
Experimental Protocols
1. Generation of this compound-Resistant Cell Lines
This protocol describes a general method for generating drug-resistant cancer cell lines by continuous exposure to increasing concentrations of the drug.
-
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
-
Procedure:
-
Determine the IC50 of this compound for the parental cell line using a standard cell viability assay (e.g., MTT assay).
-
Begin by continuously exposing the parental cells to a low concentration of this compound (e.g., IC10-IC25).
-
Culture the cells in the presence of the drug, passaging them as they reach confluency.
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Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of this compound in a stepwise manner (e.g., by 1.5-2 fold).
-
At each step, allow the cells to stabilize and resume normal growth before the next concentration increase. This may take several passages.
-
Periodically assess the IC50 of the cell population to monitor the development of resistance.
-
Once a desired level of resistance is achieved (e.g., >10-fold increase in IC50), maintain the resistant cell line in a continuous culture with the final concentration of this compound.
-
Cryopreserve aliquots of the resistant cells at various stages of the selection process.
-
2. Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound and for calculating the IC50 value.
-
Materials:
-
Cells to be tested
-
96-well plates
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
-
-
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with serial dilutions of this compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 48 or 72 hours).
-
Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot the dose-response curve to determine the IC50 value.
-
3. Western Blotting for Protein Expression Analysis
This protocol is for analyzing the expression levels of specific proteins in sensitive and resistant cell lines.
-
Materials:
-
Cell lysates from sensitive and resistant cells
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Prepare cell lysates and determine protein concentration.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Key signaling pathways in this compound resistance.
Caption: Troubleshooting workflow for this compound resistance.
References
Identifying and minimizing Ricolinostat off-target effects
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and minimizing the off-target effects of Ricolinostat (ACY-1215) in your experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6).[1] Its primary mechanism involves binding to the catalytic domain of HDAC6, thereby inhibiting its deacetylase activity. HDAC6 is a cytoplasmic enzyme, and its substrates include non-histone proteins like α-tubulin and cortactin.[2] Inhibition of HDAC6 leads to hyperacetylation of these substrates, which can affect various cellular processes, including protein trafficking, cell motility, and protein degradation.[3][4]
Q2: What are the known primary off-target effects of this compound?
While this compound is highly selective for HDAC6, it exhibits some activity against other HDAC isoforms, particularly at higher concentrations. The main off-target effects are the inhibition of class I HDACs, including HDAC1, HDAC2, and HDAC3.[1] Additionally, as a hydroxamate-based HDAC inhibitor, this compound has been shown to inhibit Metallo-beta-lactamase domain-containing protein 2 (MBLAC2), an enzyme with palmitoyl-CoA hydrolase activity.[5]
Q3: What are the potential phenotypic consequences of this compound's off-target effects?
Inhibition of class I HDACs can lead to alterations in gene expression through histone hyperacetylation, which may result in unintended cellular responses such as cell cycle arrest and apoptosis, confounding the specific effects of HDAC6 inhibition.[6][7] Inhibition of MBLAC2 has been linked to the accumulation of extracellular vesicles, which could have implications for cell-cell communication and other biological processes.[5]
Q4: How can I confirm that the observed effects in my experiment are due to HDAC6 inhibition and not off-target effects?
To confirm the on-target activity of this compound, it is recommended to perform experiments to assess the acetylation status of known HDAC6-specific substrates, such as α-tubulin (at lysine 40). An increase in acetylated α-tubulin with minimal changes in histone acetylation (a primary target of class I HDACs) at a given concentration of this compound suggests selective HDAC6 inhibition.[8] Additionally, using a structurally different HDAC6 inhibitor or employing genetic approaches like siRNA-mediated knockdown of HDAC6 can help validate that the observed phenotype is specifically due to the inhibition of HDAC6.
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments with this compound.
Problem 1: Unexpectedly high cytotoxicity or cell death at low concentrations of this compound.
Possible Cause 1: Off-target inhibition of class I HDACs.
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Explanation: At higher concentrations, this compound can inhibit HDAC1, HDAC2, and HDAC3, which can lead to broad changes in gene expression and induce apoptosis.[1][6] Some cell lines may be particularly sensitive to the inhibition of these class I HDACs.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 value for cell viability in your specific cell line.[1][9]
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Assess histone acetylation: Perform a western blot to check the acetylation levels of histones (e.g., Acetyl-Histone H3). A significant increase in histone acetylation at the cytotoxic concentration suggests off-target inhibition of class I HDACs.
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Lower the concentration: Use the lowest effective concentration of this compound that induces hyperacetylation of α-tubulin without significantly affecting histone acetylation.
-
Possible Cause 2: Inhibition of other off-target proteins.
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Explanation: this compound may have other, as-yet-unidentified off-targets that could contribute to cytotoxicity in certain cellular contexts.
-
Troubleshooting Steps:
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Consult the literature for newly identified off-targets: The field of pharmacology is constantly evolving, and new off-targets for small molecules are continuously being identified.
-
Employ a rescue experiment: If a specific off-target is suspected, attempt to rescue the cytotoxic phenotype by overexpressing a drug-resistant mutant of the off-target protein.
-
Problem 2: No significant increase in α-tubulin acetylation after this compound treatment.
Possible Cause 1: Insufficient drug concentration or incubation time.
-
Explanation: The concentration of this compound or the duration of treatment may not be sufficient to achieve a detectable increase in α-tubulin acetylation in your experimental system.
-
Troubleshooting Steps:
-
Optimize concentration and time: Perform a time-course and dose-response experiment. Test a range of this compound concentrations (e.g., 10 nM to 10 µM) and incubation times (e.g., 4, 8, 12, 24 hours).[6]
-
Confirm drug activity: Ensure that your stock solution of this compound is active. If possible, test it in a cell line known to be responsive.
-
Possible Cause 2: Issues with the western blot protocol.
-
Explanation: Technical issues with the western blot procedure can lead to a failure to detect changes in protein acetylation.
-
Troubleshooting Steps:
-
Use a validated antibody: Ensure you are using an antibody that specifically recognizes acetylated α-tubulin (Lys40).[10]
-
Include positive and negative controls: Use a known inducer of tubulin acetylation (e.g., another HDAC6 inhibitor like Tubastatin A) as a positive control and a vehicle-treated sample as a negative control.[10]
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Optimize lysis buffer: Ensure your lysis buffer contains HDAC inhibitors (e.g., Trichostatin A and sodium butyrate) to prevent deacetylation during sample preparation.
-
Problem 3: Inconsistent or non-reproducible results.
Possible Cause 1: Variability in experimental conditions.
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Explanation: Minor variations in cell density, passage number, or treatment conditions can lead to inconsistent results.
-
Troubleshooting Steps:
-
Standardize cell culture practices: Use cells within a consistent passage number range and ensure similar confluency at the time of treatment.
-
Prepare fresh drug dilutions: this compound, like many small molecules, can degrade over time. Prepare fresh dilutions from a frozen stock for each experiment.
-
Possible Cause 2: Cell line heterogeneity.
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Explanation: The genetic and epigenetic background of your cell line can influence its response to this compound.
-
Troubleshooting Steps:
-
Characterize your cell line: Confirm the identity of your cell line through short tandem repeat (STR) profiling.
-
Test in multiple cell lines: If possible, validate your findings in more than one cell line to ensure the observed effects are not cell-type specific.
-
Data Presentation
Table 1: this compound In Vitro Inhibitory Activity
| Target | IC50 (nM) | Selectivity vs. HDAC6 |
| HDAC6 | 5 | 1x |
| HDAC1 | 58 | 11.6x |
| HDAC2 | 48 | 9.6x |
| HDAC3 | 51 | 10.2x |
| HDAC8 | 100 | 20x |
| MBLAC2 | Potent inhibition by hydroxamate-based HDACis | Data not available for direct IC50 |
Data compiled from multiple sources.[1][5]
Table 2: Troubleshooting Summary
| Problem | Possible Cause | Recommended Action |
| High Cytotoxicity | Off-target inhibition of Class I HDACs | Lower this compound concentration; assess histone acetylation. |
| No increase in α-tubulin acetylation | Insufficient drug concentration/time | Optimize dose and incubation time. |
| Western blot issues | Use validated antibodies and include controls. | |
| Inconsistent Results | Experimental variability | Standardize cell culture and drug preparation. |
| Cell line heterogeneity | Characterize cell line; validate in multiple lines. |
Experimental Protocols
Protocol 1: Western Blot for Acetylated α-Tubulin
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as HDAC inhibitors (10 µM Trichostatin A and 5 mM sodium butyrate).
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins on a 10% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate with a primary antibody against acetylated α-tubulin (Lys40) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Normalize the signal to a loading control such as total α-tubulin or GAPDH.
-
Protocol 2: Immunoprecipitation of HDAC6
-
Cell Lysis:
-
Lyse cells as described in the western blot protocol, using a non-denaturing lysis buffer (e.g., containing 1% Triton X-100).
-
-
Pre-clearing:
-
Incubate the cell lysate with protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an anti-HDAC6 antibody or an isotype control antibody overnight at 4°C with gentle rotation.
-
Add fresh protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
-
Washes:
-
Pellet the beads by centrifugation and wash them three times with ice-cold lysis buffer.
-
-
Elution and Analysis:
-
Elute the immunoprecipitated proteins by boiling the beads in Laemmli buffer.
-
Analyze the eluted proteins by western blotting.
-
Visualizations
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Caption: A logical workflow for troubleshooting unexpected results with this compound.
Caption: Overview of this compound's on-target and major off-target pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. embopress.org [embopress.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Study of a Novel Pan-HDAC Inhibitor MPT0G236 in Colorectal Cancer Cells | MDPI [mdpi.com]
- 8. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dysferlin Interacts with Histone Deacetylase 6 and Increases alpha-Tubulin Acetylation | PLOS One [journals.plos.org]
Overcoming poor Ricolinostat solubility in aqueous solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on overcoming the challenges associated with the poor aqueous solubility of Ricolinostat (ACY-1215).
Troubleshooting Guide
This guide addresses common issues encountered during the preparation and use of this compound in aqueous solutions.
Q1: My this compound solution is cloudy or has visible precipitate after diluting my DMSO stock with aqueous buffer/media. What should I do?
A1: This is a common issue due to this compound's low solubility in water.[1][2] Here are several troubleshooting steps:
-
Pre-warm your solutions: Gently warm your aqueous buffer or cell culture media to 37°C before adding the this compound DMSO stock solution. This can help prevent precipitation that occurs at lower temperatures.[3]
-
Use a step-wise dilution: Instead of adding the DMSO stock directly to the final volume of aqueous solution, first dilute the stock in a smaller volume of DMSO to an intermediate concentration. Then, add this intermediate solution to the pre-warmed aqueous buffer while vortexing gently.[3]
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Employ sonication: After dilution, sonicating the solution can help to dissolve any small particles that may have formed.[3]
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Increase the percentage of co-solvents: If your experimental design allows, you can try a formulation with a higher percentage of co-solvents like PEG300.
Q2: I need to prepare a this compound solution for an in vivo animal study, but it's not dissolving in saline.
A2: Direct dissolution of this compound in saline is not recommended due to its poor aqueous solubility. For in vivo administration, a formulation with co-solvents and surfactants is necessary. A commonly used formulation involves DMSO, PEG300, and Tween 80 in saline.[3][4] It is crucial to add the solvents in the correct order to ensure the drug remains in solution.[1][3]
Q3: My this compound solution was clear initially but developed a precipitate after being stored for a short time.
A3: Some this compound formulations, even when initially clear, can be unstable and prone to precipitation over time.[1] It is highly recommended to prepare this compound working solutions fresh just before use.[1][3] Avoid storing diluted aqueous solutions for extended periods.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound is practically insoluble in water and ethanol.[1][2] Its primary solvent for creating stock solutions is Dimethyl Sulfoxide (DMSO).[1][2][4][5]
Q2: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
A2: DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1][2][4][5] It is advisable to use fresh, high-purity DMSO, as absorbed moisture can reduce the solubility of the compound.[1]
Q3: Can I use physical methods to aid in the dissolution of this compound?
A3: Yes, physical methods such as vortexing, sonication, or gentle heating in a hot water bath can be used to facilitate the dissolution of this compound, especially when preparing stock solutions or formulations with co-solvents.[1][3]
Q4: Are there any alternative formulation strategies to improve this compound's aqueous solubility?
A4: Yes, besides using co-solvents and surfactants, other methods for formulating poorly soluble drugs that could be explored include the use of cyclodextrins (like SBE-β-CD) or creating a homogeneous suspension using agents like Carboxymethylcellulose sodium (CMC-Na).[2][4]
Data Presentation
Table 1: Solubility of this compound in Various Solvents and Formulations
| Solvent/Formulation | Concentration | Observations | Citations |
| Water | Insoluble | Not recommended for dissolution. | [1][2] |
| Ethanol | Insoluble | Not recommended for dissolution. | [1][2] |
| DMSO | ≥ 50 mg/mL (115.34 mM) | Recommended for stock solutions. Sonication can aid dissolution. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.77 mM) | Clear solution suitable for in vivo use. Prepare fresh. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (5.77 mM) | Clear solution, alternative for in vivo studies. | [4] |
| CMC-Na | ≥ 5 mg/mL | Homogeneous suspension for oral administration. | [2] |
| 2% DMSO, 30% PEG300 in ddH₂O | 5 mg/mL | Clear solution, but may precipitate after about 30 minutes. | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Materials: this compound powder, fresh anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out the required amount of this compound powder. The molecular weight of this compound is 433.5 g/mol .[6] For 1 mL of a 10 mM stock solution, you will need 4.335 mg. b. Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder. c. Vortex the solution thoroughly until the powder is completely dissolved. If needed, sonicate for a few minutes to ensure complete dissolution. d. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a this compound Working Solution for in vitro Cell-Based Assays
-
Materials: 10 mM this compound in DMSO stock solution, sterile cell culture medium, sterile microcentrifuge tubes.
-
Procedure: a. Pre-warm the cell culture medium to 37°C. b. Perform a serial dilution of the 10 mM DMSO stock solution with the pre-warmed cell culture medium to achieve the desired final concentration. It is recommended to do this in a step-wise manner to avoid precipitation.[3] For example, to prepare a 10 µM working solution, you could first dilute the 10 mM stock 1:100 in DMSO to get a 100 µM intermediate solution, and then dilute this 1:10 in the pre-warmed media. c. Gently mix the solution by inverting the tube or pipetting up and down. d. Use the freshly prepared working solution immediately for your experiment.[1][3]
Protocol 3: Preparation of a this compound Formulation for in vivo Animal Studies
-
Materials: this compound powder, DMSO, PEG300, Tween 80, sterile saline (0.9% NaCl).
-
Procedure (for a formulation of 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline): a. Prepare a high-concentration stock solution of this compound in DMSO (e.g., 25 mg/mL). b. In a sterile tube, add the required volume of the this compound DMSO stock. c. Add the PEG300 to the DMSO solution and mix thoroughly until the solution is clear. d. Add the Tween 80 to the DMSO/PEG300 mixture and mix until clear. e. Finally, add the saline to the mixture to reach the final volume and mix thoroughly. f. It is critical to add the solvents in this specific order.[1][3] g. Administer the freshly prepared formulation to the animals.[4]
Visualizations
Caption: A workflow for troubleshooting this compound precipitation.
Caption: this compound's inhibition of HDAC6 and downstream effects.
References
- 1. selleckchem.com [selleckchem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound | HDAC | Apoptosis | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound (ACY-1215)| HDAC6 inhibitor | Probechem Biochemicals [probechem.com]
- 6. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]
Inconsistent results with Ricolinostat in cell viability assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inconsistent results with Ricolinostat in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect cell viability?
This compound (ACY-1215) is an orally bioavailable, selective inhibitor of histone deacetylase 6 (HDAC6).[1] It functions by binding to and inhibiting HDAC6, which is a primarily cytoplasmic enzyme.[2] This inhibition leads to the hyperacetylation of HDAC6 substrates, including α-tubulin and Hsp90.[2][3] The disruption of these key cellular proteins involved in protein folding and trafficking results in an accumulation of misfolded proteins, leading to endoplasmic reticulum (ER) stress, the unfolded protein response (UPR), and ultimately, apoptosis (programmed cell death) in cancer cells.[4][5] Consequently, this compound suppresses cell proliferation and reduces cell viability in various cancer cell lines.[6]
Q2: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?
Inconsistent IC50 values can arise from several factors related to both the compound and the experimental setup. These include:
-
Compound Stability and Solubility: Ensure that your this compound stock solution is freshly prepared and properly stored. This compound is a hydroxamic acid derivative, and the stability of the hydroxamic acid moiety can be sensitive to storage conditions and freeze-thaw cycles.[7] Incomplete solubilization of this compound in your culture medium can also lead to variability in the effective concentration.
-
Cell Line Specificity: Different cell lines exhibit varying sensitivities to this compound. The expression levels of HDAC6 and the cellular dependency on the pathways regulated by HDAC6 can significantly influence the IC50 value.
-
Assay-Specific Interference: The type of cell viability assay used can significantly impact the results. Assays based on cellular metabolism, such as MTT and XTT, can be particularly susceptible to interference from compounds that alter the cellular redox state, which this compound has been shown to do.[6]
Q3: Can this compound interfere with tetrazolium-based assays like MTT and XTT?
Yes, there is a potential for interference. Tetrazolium-based assays (MTT, XTT, MTS) measure cell viability by assessing the metabolic activity of cells, specifically the activity of mitochondrial and cytoplasmic reductases that convert the tetrazolium salt into a colored formazan product. This process is dependent on the availability of cellular reductants like NADH and NADPH.[7]
This compound, as an HDAC6 inhibitor, can induce the production of reactive oxygen species (ROS) and alter the cellular redox state.[6][8] This can lead to two potential issues:
-
Alteration of Cellular Metabolism: HDAC6 inhibition can impact cellular metabolism, potentially affecting the levels of NADH and NADPH, which are crucial for the reduction of tetrazolium salts. This could lead to an under- or overestimation of cell viability that is independent of the actual number of viable cells.
-
Direct Chemical Interference: this compound is a hydroxamic acid.[1] Some hydroxamic acids have been reported to possess redox properties, which could potentially lead to direct, non-enzymatic reduction of the tetrazolium salt, resulting in a false-positive signal for cell viability.[9]
Q4: Are there alternative assays to MTT/XTT for measuring this compound-induced cell death?
Given the potential for interference with metabolic assays, it is advisable to use a secondary, non-metabolic assay to confirm your findings. Recommended alternatives include:
-
ATP-Based Assays (e.g., CellTiter-Glo®): These assays measure the level of intracellular ATP, which is a more direct indicator of cell viability.[10] While HDAC inhibition can affect cellular metabolism and potentially ATP production, these assays are generally considered more robust than tetrazolium-based assays when dealing with compounds that affect cellular redox states.[11]
-
Dye Exclusion Assays (e.g., Trypan Blue): This method directly counts viable cells based on membrane integrity. It is a straightforward and reliable method, though it is lower-throughput.
-
Apoptosis Assays: Assays that measure specific markers of apoptosis, such as caspase activation (e.g., Caspase-Glo® assays) or Annexin V staining, can provide more mechanistic insight into this compound's mode of action and confirm cell death.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicates | Uneven cell seeding: Inconsistent number of cells per well. | Ensure thorough cell suspension mixing before and during plating. Use a multichannel pipette with care. |
| Edge effects: Evaporation from wells on the plate perimeter. | Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media. | |
| Incomplete drug dissolution: this compound precipitating out of solution. | Prepare fresh dilutions of this compound for each experiment. Visually inspect for any precipitate. Consider using a solvent-based stock and ensuring final solvent concentration is low and consistent across all wells. | |
| Higher than expected cell viability (or >100% of control) | Interference with MTT/XTT assay: this compound or its metabolites may be directly reducing the tetrazolium salt. | Run a cell-free control with this compound and the assay reagent to check for direct chemical reduction. |
| Increased metabolic activity: this compound may be inducing a stress response that temporarily increases metabolic activity before cell death. | Perform a time-course experiment to observe the kinetics of the cellular response. Consider using a non-metabolic viability assay for confirmation. | |
| Lower than expected cell viability | Solvent toxicity: High concentration of the solvent (e.g., DMSO) used to dissolve this compound. | Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5%) and is consistent across all wells, including the vehicle control. |
| Compound instability: Degradation of this compound in the culture medium over long incubation periods. | Consider refreshing the media with fresh this compound for long-term experiments (>48 hours). | |
| Discrepancy between different viability assays (e.g., MTT vs. CellTiter-Glo) | Different cellular parameters being measured: MTT measures reductase activity, while CellTiter-Glo measures ATP levels. This compound may be affecting these parameters differently. | This is not unexpected. Use multiple assays that measure different aspects of cell health (metabolism, membrane integrity, apoptosis) to get a comprehensive understanding of this compound's effects. |
Quantitative Data
Table 1: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (h) | IC50 (µM) | Reference |
| WSU-NHL | Non-Hodgkin's Lymphoma | MTT | 48 | ~1.51 - 8.65 | [6] |
| Hut-78 | Non-Hodgkin's Lymphoma | MTT | 48 | ~1.51 - 8.65 | [6] |
| Jeko-1 | Non-Hodgkin's Lymphoma | MTT | 48 | ~1.51 - 8.65 | [6] |
Experimental Protocols
MTT Cell Viability Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound. Include a vehicle control (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
CellTiter-Glo® Luminescent Cell Viability Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol using an opaque-walled 96-well plate suitable for luminescence measurements.
-
Plate Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: this compound's mechanism of action.
Caption: General experimental workflow for cell viability assays.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 6 structure and molecular basis of catalysis and inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in the Mechanistic Study of the Control of Oxidative Stress Injury by Modulating HDAC6 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Redox behavior of aliphatic hydroxamic acid and its iron(III) complexes | European Journal of Chemistry [eurjchem.com]
- 10. ch.promega.com [ch.promega.com]
- 11. Frontiers | High ATP Production Fuels Cancer Drug Resistance and Metastasis: Implications for Mitochondrial ATP Depletion Therapy [frontiersin.org]
Technical Support Center: Managing Ricolinostat Toxicity in Animal Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing toxicities associated with the selective HDAC6 inhibitor, Ricolinostat (ACY-1215), in animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as ACY-1215) is an orally bioavailable and selective inhibitor of histone deacetylase 6 (HDAC6).[1][2] Its primary mechanism involves targeting and binding to HDAC6, which is a class II HDAC located in the cytoplasm.[1] This inhibition leads to the hyperacetylation of HDAC6 substrates, most notably α-tubulin and Hsp90.[1][3] The hyperacetylation of Hsp90 disrupts its chaperone function, leading to an accumulation of unfolded and misfolded proteins, which can induce cancer cell apoptosis.[1][2] Unlike pan-HDAC inhibitors, this compound's selectivity for HDAC6 is intended to reduce the toxic effects on normal, healthy cells.[1]
Q2: What are the most common toxicities observed with this compound in animal models?
Based on preclinical and clinical data, which can inform observations in animal models, the most common toxicities associated with this compound include:
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Gastrointestinal (GI) Toxicity: Diarrhea is a frequently reported adverse event, particularly at higher doses.[4][5]
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Hematological Toxicity: Myelosuppression, including thrombocytopenia (low platelets), neutropenia (low neutrophils), and anemia, can occur.[5][6]
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General Constitutional Symptoms: Fatigue, loss of appetite, and weight loss are also potential side effects.[5][7]
Q3: At what doses are these toxicities typically observed?
Toxicity is dose-dependent. In clinical trials, which can provide a reference for preclinical studies, dose-limiting toxicities like diarrhea were observed at higher doses (e.g., 160 mg twice daily).[4][5] In subchronic toxicity studies in beagle dogs and Sprague-Dawley rats with a different hydroxamate-based HDAC inhibitor, toxic effects on the digestive tract, male reproductive tract, respiratory tract, and hematological systems were noted at higher dose levels.[7] The No Observed Adverse Effect Level (NOAEL) will vary significantly depending on the animal species, strain, and dosing regimen. It is crucial to perform a dose-range finding study to determine the maximum tolerated dose (MTD) for your specific animal model.[8]
Q4: Is this compound toxic to normal cells?
This compound is designed to be more selective for HDAC6 over other HDAC isoforms, which is thought to reduce toxicity to normal, healthy cells compared to non-selective pan-HDAC inhibitors.[1][3] However, at higher concentrations, off-target effects on other HDACs (like HDAC1, 2, and 3) can occur, potentially leading to increased toxicity.[9][10] Studies have shown minor toxicity against peripheral blood mononuclear cells (PBMCs) compared to lymphoma cell lines.[3]
Troubleshooting Guides
Gastrointestinal Toxicity Management
Q: My animals are experiencing significant diarrhea and weight loss after this compound administration. What should I do?
A: This is a common issue, especially at higher doses. Follow these steps:
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Confirm and Score Severity: Immediately assess the severity of diarrhea (e.g., stool consistency, frequency) and the percentage of body weight loss. Implement a scoring system to monitor changes consistently.[11]
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Dose Reduction: This is the most critical first step. Reduce the dose of this compound for the affected cohort. If you are in a dose-escalation phase, this may define your MTD.
-
Supportive Care:
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Hydration: Provide supplemental hydration. This can be in the form of hydrogel packs in the cage or subcutaneous injections of sterile saline, depending on the severity.
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Dietary Support: Ensure easy access to food and provide a highly palatable, soft, and calorie-dense diet to encourage eating and counteract weight loss.
-
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Frequency of Monitoring: Increase the frequency of animal monitoring to at least twice daily to track clinical signs, body weight, and food/water intake.[11]
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Consider Anti-diarrheal Agents: In consultation with a veterinarian, you may consider the use of anti-diarrheal medications, but be cautious as this can mask worsening toxicity.
-
Necropsy and Histopathology: If an animal reaches a humane endpoint, perform a necropsy and collect gastrointestinal tissues for histopathological analysis to investigate for changes like crypt cell proliferation, loss of goblet cells, or inflammation.[12]
Hematological Toxicity Management
Q: We observed a significant drop in platelet and neutrophil counts in our this compound-treated group. How should we manage this?
A: Hematological toxicity is a known class effect of HDAC inhibitors.
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Confirm with Blood Analysis: Perform complete blood counts (CBCs) to quantify the extent of thrombocytopenia and neutropenia. Compare results to baseline values and the vehicle control group.[13]
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Review Dosing Schedule: Consider modifying the dosing schedule. For example, instead of daily dosing, a schedule of 5 days on / 2 days off may allow for bone marrow recovery.
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Dose Adjustment: If myelosuppression is severe (e.g., Grade 3 or 4), a dose reduction is warranted.
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Monitor for Clinical Signs: Animals with severe thrombocytopenia may show signs of bleeding (petechiae, hematomas). Animals with severe neutropenia are at increased risk of infection. Monitor closely for any signs of illness.
-
Supportive Care:
-
Ensure a clean and stress-free environment to minimize the risk of opportunistic infections.
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If clinically indicated and approved by your animal care committee, supportive care could include transfusions or the use of growth factors, although this would be a significant experimental intervention.
-
-
Terminal Bone Marrow Analysis: At the end of the study, collect bone marrow for histopathology to assess cellularity and any abnormalities in hematopoietic precursors.
Quantitative Data Summary
Table 1: In Vitro Potency and Cytotoxicity of this compound
| Parameter | Value | Cell Type / Assay Condition | Source |
| HDAC6 IC50 | 5 nM | Cell-free enzymatic assay | [9][14] |
| HDAC1 IC50 | 58 nM | Cell-free enzymatic assay | [9] |
| HDAC2 IC50 | 48 nM | Cell-free enzymatic assay | [9] |
| HDAC3 IC50 | 51 nM | Cell-free enzymatic assay | [9] |
| T-cell Toxicity IC50 | 2.5 µM | PHA-stimulated PBMCs | [14] |
| Lymphoma Cell Line IC50 | 1.51 - 8.65 µM | Various lymphoma cell lines (48h) | [3] |
Table 2: Dose-Dependent Toxicities of an HDAC Inhibitor (HZ1006) in Animal Models (28-Day Study)
| Species | NOAEL | Minimum Toxic Dose | Observed Toxicities at Higher Doses | Source |
| Beagle Dog | 5 mg/kg/day | 20 mg/kg/day | Loss of appetite, vomiting, reduced Red Blood Cell (RBC) count, Hemoglobin (HGB), and Hematocrit (Hct). | [7] |
| Sprague-Dawley Rat | 60 mg/kg/day | 120 mg/kg/day | Effects on digestive, male reproductive, respiratory, and hematological systems. | [7] |
Note: Data for HZ1006, a different hydroxamate-based HDACI, is provided as an example of preclinical toxicity assessment. Specific values for this compound will depend on the study design.
Experimental Protocols
Protocol 1: General In Vivo Toxicity Assessment
Objective: To determine the Maximum Tolerated Dose (MTD) and characterize the toxicity profile of this compound in a specific rodent model.
Methodology:
-
Animal Model: Use a sufficient number of age- and weight-matched animals (e.g., C57BL/6 mice or Sprague-Dawley rats), including both males and females.[8]
-
Dose Formulation: Prepare this compound in a suitable vehicle (e.g., 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline).[15] Prepare fresh daily and ensure homogeneity.
-
Dose Escalation:
-
Establish multiple dose cohorts (e.g., 4-5 groups) plus a vehicle control group.
-
Administer this compound orally (or via the intended clinical route) daily for a set period (e.g., 14-28 days).[11]
-
-
Monitoring and Data Collection:
-
Clinical Observations: Monitor animals at least once daily (more frequently after initial doses) for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture, signs of pain, diarrhea).[11][16]
-
Body Weight: Record body weight daily. A weight loss of >15-20% is often a humane endpoint.
-
Food and Water Intake: Measure consumption daily or several times per week.
-
-
Clinical Pathology:
-
Collect blood via appropriate methods (e.g., submandibular or cardiac puncture at termination) at baseline and at the end of the study.
-
Perform Complete Blood Count (CBC) and serum biochemistry analysis (liver and kidney function tests).[13]
-
-
Necropsy and Histopathology:
-
At the end of the study, perform a gross necropsy on all animals.
-
Collect and weigh key organs (liver, kidneys, spleen, heart, lungs, brain, etc.).[17]
-
Fix tissues in 10% neutral buffered formalin, process, and embed in paraffin.
-
Perform Hematoxylin and Eosin (H&E) staining and have slides evaluated by a veterinary pathologist.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause unacceptable toxicity (e.g., >20% weight loss, severe clinical signs, or mortality).[13]
Visualizations
Caption: Mechanism of this compound via HDAC6 inhibition.
Caption: Workflow for an in vivo this compound toxicity study.
Caption: Decision tree for managing adverse events in animals.
References
- 1. Facebook [cancer.gov]
- 2. This compound | C24H27N5O3 | CID 53340666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Subchronic Toxicities of HZ1006, a Hydroxamate-Based Histone Deacetylase Inhibitor, in Beagle Dogs and Sprague-Dawley Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Intestinal Toxicity in Rats Following Administration of CDK4/6 Inhibitors Is Independent of Primary Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Toxicology | MuriGenics [murigenics.com]
- 14. selleckchem.com [selleckchem.com]
- 15. This compound | HDAC | Apoptosis | TargetMol [targetmol.com]
- 16. Tools to Monitor and Assess Health Status and Well-Being in Stress and Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Acetylated Tubulin Western Blotting Post-Ricolinostat Treatment
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to antibody selection and troubleshooting for Western blotting of acetylated tubulin following treatment with the selective HDAC6 inhibitor, Ricolinostat (ACY-1215).
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to increase acetylated tubulin levels?
A1: this compound is a selective inhibitor of Histone Deacetylase 6 (HDAC6).[1][2][3][4] HDAC6 is a primary enzyme responsible for the deacetylation of α-tubulin at the lysine-40 (K40) residue.[5] By inhibiting HDAC6, this compound prevents the removal of acetyl groups, leading to an accumulation of acetylated α-tubulin, a state often referred to as hyperacetylation.[1] This increase in acetylated tubulin can be readily detected by Western blotting and serves as a pharmacodynamic marker for this compound's activity.[4]
Q2: Which antibody is recommended for detecting acetylated tubulin after this compound treatment?
A2: Several antibodies are well-validated for detecting acetylated α-tubulin (Lys40). The most frequently cited and reliable is the mouse monoclonal antibody clone 6-11B-1 . This clone is available from multiple vendors and has been extensively used in the literature. Other well-performing antibodies include rabbit monoclonal and polyclonal antibodies that are also specific for acetylated Lys40 of α-tubulin. The choice between a mouse or rabbit primary antibody may depend on your experimental setup, such as the species of your other primary antibodies in a multiplexing experiment.
Q3: Can I use a total α-tubulin antibody as a loading control?
A3: Yes, using a total α-tubulin antibody is the recommended loading control. This compound treatment should not alter the total amount of α-tubulin protein, only its acetylation state. Therefore, normalizing the acetylated tubulin signal to the total tubulin signal provides an accurate measure of the change in acetylation.
Q4: What is a typical dose range and treatment time for this compound to observe an increase in tubulin acetylation?
A4: The effective concentration and duration of this compound treatment can vary depending on the cell line. However, published studies have shown that this compound can induce a significant increase in α-tubulin acetylation at concentrations ranging from the low nanomolar to the low micromolar range. Treatment times typically range from 4 to 24 hours. It is always recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell model.
Antibody Selection Guide
The following table summarizes commercially available antibodies that have been successfully used for the detection of acetylated α-tubulin by Western blotting.
| Antibody Name | Host Species/Clonality | Vendor | Catalog Number | Recommended Dilution (WB) | Notes |
| Acetyl-α-Tubulin (Lys40) (6-11B-1) | Mouse Monoclonal | Sigma-Aldrich | T7451 / T6793 | 1:2,000 - 1:10,000 | Widely cited clone, highly specific for acetylated Lys40. |
| Acetyl-α-Tubulin (Lys40) (6-11B-1) | Mouse Monoclonal | Thermo Fisher Scientific | 32-2700 | 1-3 µg/mL | |
| Acetyl-α-Tubulin (Lys40) (D20G3) XP® | Rabbit Monoclonal | Cell Signaling Technology | #5335 | 1:1000 | Recommended for its high specificity and sensitivity. |
| Acetyl-α-Tubulin (Lys40) | Rabbit Polyclonal | Cell Signaling Technology | #3971 | 1:1000 | |
| Acetyl-alpha Tubulin (Lys40) | Rabbit Polyclonal | Elabscience | E-AB-20052 | 1:500 - 1:2000 |
Experimental Protocols
Detailed Protocol for Acetylated Tubulin Western Blotting
This protocol provides a step-by-step guide for sample preparation, electrophoresis, transfer, and immunodetection of acetylated α-tubulin following this compound treatment.
1. Cell Lysis and Protein Extraction:
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Treat cells with the desired concentrations of this compound or vehicle control for the determined time.
-
After treatment, wash cells once with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with a protease inhibitor cocktail and a deacetylase inhibitor such as Trichostatin A (TSA) or sodium butyrate to preserve the acetylation state of proteins during extraction.
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Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Sonicate the lysate briefly to shear DNA and reduce viscosity.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).
2. SDS-PAGE and Protein Transfer:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved (α-tubulin runs at approximately 55 kDa).
-
Transfer the proteins to a PVDF or nitrocellulose membrane. For proteins around 55 kDa, a standard transfer time of 1-2 hours at 100V is generally sufficient.
3. Immunoblotting:
-
Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST). The choice of blocking agent may depend on the primary antibody; consult the antibody datasheet for recommendations.
-
Incubate the membrane with the primary antibody against acetylated α-tubulin (e.g., clone 6-11B-1 at 1:5000) diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-mouse or anti-rabbit, depending on the primary antibody) diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for the recommended time.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
5. Stripping and Reprobing for Total α-Tubulin (Loading Control):
-
After detecting the acetylated tubulin signal, the membrane can be stripped and reprobed for total α-tubulin.
-
Wash the membrane in TBST.
-
Incubate the membrane in a mild stripping buffer for 15-30 minutes at room temperature.
-
Wash the membrane thoroughly with TBST.
-
Block the membrane again for 1 hour.
-
Incubate with a primary antibody against total α-tubulin overnight at 4°C.
-
Repeat the washing, secondary antibody incubation, and detection steps as described above.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| No or Weak Signal for Acetylated Tubulin | Ineffective this compound treatment | Confirm the activity of your this compound stock. Perform a dose-response and time-course experiment to find the optimal treatment conditions for your cell line. |
| Low abundance of acetylated tubulin | Increase the amount of protein loaded on the gel (up to 50 µg). | |
| Inefficient antibody binding | Ensure you are using a validated antibody for acetylated tubulin. Optimize the primary antibody concentration and consider incubating for a longer duration (e.g., 48 hours at 4°C). | |
| Loss of acetylation during sample preparation | Always include deacetylase inhibitors (e.g., TSA, sodium butyrate) in your lysis buffer. Keep samples on ice at all times. | |
| High Background | Insufficient blocking | Increase the blocking time to 2 hours or try a different blocking agent (e.g., switch from milk to BSA or vice versa). |
| Primary or secondary antibody concentration is too high | Titrate your antibodies to determine the optimal concentration that provides a good signal-to-noise ratio. | |
| Inadequate washing | Increase the number and duration of washes with TBST. | |
| Non-specific Bands | Antibody cross-reactivity | Use a highly specific monoclonal antibody, such as clone 6-11B-1 or a validated rabbit monoclonal. Ensure the secondary antibody does not cross-react with other proteins in your lysate. |
| Protein degradation | Use fresh lysis buffer with protease inhibitors. Avoid repeated freeze-thaw cycles of your lysates. | |
| Inconsistent Results Between Blots | Variation in protein loading | Accurately quantify your protein samples and ensure equal loading in each lane. Always normalize to a loading control like total α-tubulin. |
| Variation in transfer efficiency | Ensure complete and even transfer by checking the gel for remaining protein after transfer (e.g., with Coomassie staining). |
Visualizations
This compound Mechanism of Action and Experimental Workflow
Caption: this compound inhibits HDAC6, increasing acetylated tubulin and microtubule stability.
Troubleshooting Logic for Acetylated Tubulin Western Blotting
Caption: A logical guide to troubleshooting common Western blotting issues.
References
- 1. Histone deacetylase 6: A new player in oxidative stress-associated disorders and cancers (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of HDAC6 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound (ACY-1215) suppresses proliferation and promotes apoptosis in esophageal squamous cell carcinoma via miR-30d/PI3K/AKT/mTOR and ERK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Effect of α-tubulin acetylation on the doublet microtubule structure - PMC [pmc.ncbi.nlm.nih.gov]
Ricolinostat degradation and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Ricolinostat. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored?
A1: Solid this compound is stable when stored under specific conditions. For optimal long-term stability, it is recommended to store the compound as a solid powder.
Storage Conditions for Solid this compound
| Parameter | Recommended Condition | Duration |
| Temperature | 4°C | Short-term Storage |
| Atmosphere | Stored under nitrogen[1] | Short-term Storage |
| Temperature | -20°C | Up to 3 years |
Q2: What is the recommended procedure for preparing and storing this compound stock solutions?
A2: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. It is crucial to use anhydrous DMSO, as the presence of water can affect the stability of the compound.
Storage of this compound Stock Solutions in DMSO [1]
| Temperature | Duration |
| -20°C | 6 months (stored under nitrogen) |
| -80°C | 1 year |
To avoid repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q3: I observed precipitation when diluting my this compound DMSO stock solution in an aqueous buffer. What should I do?
A3: this compound has low solubility in aqueous solutions. Precipitation upon dilution of a DMSO stock solution into aqueous media is a common issue. To mitigate this, consider the following:
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Pre-warming: Gently warm both the stock solution and the aqueous buffer to 37°C before mixing.
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Sonication: After dilution, sonicate the solution to aid in the dissolution of any precipitate.
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Use of Surfactants or Co-solvents: For in vivo studies, formulations containing co-solvents like PEG300 and surfactants like Tween 80 have been used to improve solubility.
Q4: My this compound powder appears discolored. Is it still usable?
A4: Discoloration of the powder could indicate degradation. The acceptable appearance is typically white to off-white.[1] If you observe a significant change in color, it is recommended to use a fresh batch of the compound to ensure the integrity of your experimental results.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, the Safety Data Sheet (SDS) for this compound indicates that it is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[2] Contact with these substances should be avoided as it may lead to chemical degradation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of biological activity in cell-based assays | 1. Degradation of this compound in stock solution: Improper storage (e.g., repeated freeze-thaw cycles, prolonged storage at -20°C). 2. Degradation in culture medium: this compound may have limited stability in aqueous cell culture media over extended incubation times. | 1. Prepare fresh stock solutions from solid compound. Aliquot stock solutions to minimize freeze-thaw cycles. 2. Prepare fresh dilutions in media immediately before use. For long-term experiments, consider replenishing the compound at regular intervals. |
| Inconsistent results between experiments | 1. Variability in solution preparation: Inconsistent final concentrations due to precipitation or incomplete dissolution. 2. Use of aged stock solutions: Degradation of the compound over time. | 1. Ensure complete dissolution of the compound when preparing solutions. Visually inspect for any precipitate. 2. Always use freshly prepared dilutions from a stock solution that is within its recommended storage period. |
| Precipitate formation in prepared solutions | Poor solubility in the chosen solvent system: this compound has high solubility in DMSO but is poorly soluble in aqueous solutions. | For aqueous solutions, consider the addition of a co-solvent or surfactant. Ensure the final concentration does not exceed the solubility limit in the final experimental medium. |
This compound Degradation and Stability
While specific public data from forced degradation studies on this compound is limited, its chemical structure, which includes a hydroxamic acid and a pyrimidinecarboxamide moiety, suggests potential degradation pathways.
Potential Degradation Pathways
-
Hydrolysis: The hydroxamic acid and amide functional groups in this compound are susceptible to hydrolysis, especially under acidic or basic conditions. This could lead to the formation of the corresponding carboxylic acid and hydroxylamine, or the carboxylic acid and the amine from the amide bond cleavage.
-
Oxidation: The diphenylamino group could be susceptible to oxidation.
-
Photodegradation: Exposure to light, particularly UV light, may lead to degradation. It is advisable to protect this compound solutions from light.
A clinical study noted that a 12 mg/mL oral solution of this compound had improved stability at room temperature compared to a 20 mg/mL solution, suggesting that at higher concentrations, the compound may be more prone to degradation or precipitation in solution.[3]
Experimental Protocols
Protocol for Assessing this compound Stability in an Experimental Buffer
This protocol provides a general framework for researchers to assess the stability of this compound in their specific experimental buffers.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in anhydrous DMSO at a known concentration (e.g., 10 mM).
-
Dilution in Experimental Buffer: Dilute the this compound stock solution to the final working concentration in the experimental buffer of interest.
-
Incubation: Incubate the solution under the same conditions as the planned experiment (e.g., temperature, light exposure).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Analysis: Analyze the aliquots by a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC).
-
HPLC Method: A reverse-phase HPLC method with UV detection is commonly used for the analysis of small molecules. The mobile phase composition and gradient should be optimized to separate the parent this compound peak from any potential degradation products.
-
-
Data Analysis: Quantify the peak area of this compound at each time point. A decrease in the peak area of the parent compound over time indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizations
References
Validation & Comparative
Ricolinostat vs. Tubastatin A: A Comparative Guide to In Vitro HDAC6 Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective in vitro comparison of two prominent histone deacetylase 6 (HDAC6) inhibitors: Ricolinostat (ACY-1215) and Tubastatin A. The information presented herein is supported by experimental data to assist researchers in selecting the appropriate tool for their specific needs in HDAC6-related studies.
At a Glance: Key Performance Indicators
| Inhibitor | Target | IC50 (nM) | Key Characteristics |
| This compound (ACY-1215) | HDAC6 | 5 | Orally bioavailable; shows activity against Class I HDACs at higher concentrations. |
| Tubastatin A | HDAC6 | 15 | Highly selective for HDAC6 over most other HDAC isoforms, with the exception of HDAC8. |
In-Depth Analysis: Head-to-Head Comparison
This compound and Tubastatin A are both potent and selective inhibitors of HDAC6, a class IIb histone deacetylase that plays a crucial role in various cellular processes, including protein quality control, cell motility, and signaling. While both compounds effectively inhibit HDAC6, they exhibit distinct selectivity profiles and have been characterized in a range of in vitro studies.
This compound (ACY-1215) is a hydroxamic acid-based inhibitor with a reported IC50 of 5 nM for HDAC6.[1] It demonstrates a degree of selectivity for HDAC6, but also inhibits class I HDACs (HDAC1, HDAC2, and HDAC3) with IC50 values of 58 nM, 48 nM, and 51 nM, respectively.[1] This broader activity profile may be a consideration for studies requiring highly specific HDAC6 inhibition. This compound is orally bioavailable and has been investigated in clinical trials for various cancers.[2]
Tubastatin A is another potent HDAC6 inhibitor with a reported IC50 of 15 nM.[3][4] A key feature of Tubastatin A is its high selectivity for HDAC6 over other HDAC isoforms. It is over 1000-fold more selective for HDAC6 than for most other HDACs, with the notable exception of HDAC8, against which it is approximately 57-fold selective.[3][5][6] This high degree of selectivity makes Tubastatin A a valuable tool for specifically probing the function of HDAC6 in vitro.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activity (IC50 values in nM) of this compound and Tubastatin A against a panel of HDAC isoforms.
| HDAC Isoform | This compound (ACY-1215) IC50 (nM) | Tubastatin A IC50 (nM) |
| HDAC6 | 5 [1] | 15 [3][4] |
| HDAC1 | 58[1] | 16,400[4] |
| HDAC2 | 48[1] | >10,000 |
| HDAC3 | 51[1] | >10,000 |
| HDAC8 | 100 | 854[6] |
| HDAC4, 5, 7, 9, 11 | >1,000 | >10,000 |
| Sirtuin 1, 2 | >1,000 | Not reported |
Signaling Pathway and Experimental Workflows
To understand the mechanism of action and the methods used to characterize these inhibitors, the following diagrams illustrate the HDAC6 signaling pathway and standard experimental workflows.
Caption: HDAC6-mediated deacetylation of α-tubulin.
Caption: In Vitro HDAC Activity Assay Workflow.
Caption: Western Blot Workflow for Acetylated Proteins.
Experimental Protocols
In Vitro Fluorometric HDAC6 Activity Assay
This protocol is adapted from commercially available HDAC assay kits and provides a framework for measuring HDAC6 activity in the presence of inhibitors.[1][3][4][5][7][8]
Materials:
-
Recombinant human HDAC6 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., containing Trichostatin A and a trypsin-like protease)
-
This compound and/or Tubastatin A
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the HDAC6 inhibitor in DMSO.
-
Create a serial dilution of the inhibitor in HDAC Assay Buffer.
-
Dilute the recombinant HDAC6 enzyme to the desired concentration in cold HDAC Assay Buffer.
-
Dilute the fluorogenic substrate in HDAC Assay Buffer.
-
-
Assay Reaction:
-
Add 50 µL of HDAC Assay Buffer to each well.
-
Add 5 µL of the diluted inhibitor or vehicle (DMSO) to the appropriate wells.
-
Add 20 µL of the diluted HDAC6 enzyme to each well (except for no-enzyme controls).
-
Incubate the plate at 37°C for 10 minutes to allow for inhibitor-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the diluted fluorogenic substrate to each well.
-
-
Signal Development and Detection:
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding 50 µL of developer solution to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for signal development.
-
Measure the fluorescence using a plate reader with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
-
-
Data Analysis:
-
Subtract the fluorescence of the no-enzyme control from all other readings.
-
Plot the fluorescence intensity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Western Blot for Acetylated α-Tubulin
This protocol outlines the steps to assess the effect of HDAC6 inhibitors on the acetylation of its primary substrate, α-tubulin, in cultured cells.[6][9][10][11]
Materials:
-
Cell culture reagents
-
This compound and/or Tubastatin A
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetylated-α-tubulin (Lys40) and anti-α-tubulin (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or Tubastatin A for the desired time.
-
Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against acetylated-α-tubulin (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Incubate the membrane with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Strip the membrane and re-probe with an antibody against total α-tubulin as a loading control.
-
Quantify the band intensities to determine the relative levels of acetylated α-tubulin.
-
Conclusion
Both this compound and Tubastatin A are potent in vitro inhibitors of HDAC6. The choice between these two compounds will largely depend on the specific requirements of the experiment. For studies demanding high selectivity for HDAC6 with minimal off-target effects on other HDACs, Tubastatin A is the superior choice. Conversely, this compound's activity against Class I HDACs at higher concentrations may be relevant in certain contexts, and its oral bioavailability makes it a candidate for in vivo studies. Researchers should carefully consider the selectivity profiles and the experimental context when selecting an HDAC6 inhibitor for their in vitro investigations.
References
- 1. abcam.com [abcam.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. HDAC6 Activity Assay Kit (Fluorometric) (ab284549) | Abcam [abcam.com]
- 5. origene.com [origene.com]
- 6. assaygenie.com [assaygenie.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. content.abcam.com [content.abcam.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. bio-rad.com [bio-rad.com]
Ricolinostat vs. Vorinostat: A Comparative Analysis of their Effects on Multiple Myeleloma Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of the preclinical and clinical effects of two histone deacetylase (HDAC) inhibitors, Ricolinostat (ACY-1215) and Vorinostat (SAHA), on multiple myeloma (MM) cells. The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction to this compound and Vorinostat
Multiple myeloma is a hematological malignancy characterized by the proliferation of plasma cells in the bone marrow. One therapeutic strategy involves the inhibition of histone deacetylases (HDACs), enzymes that are often dysregulated in cancer. HDAC inhibitors have been shown to induce cell cycle arrest, apoptosis, and autophagy in cancer cells.[1]
This compound (ACY-1215) is a selective inhibitor of HDAC6.[2] HDAC6 is unique among HDACs as its substrates are primarily cytoplasmic proteins, including α-tubulin, a key component of the cellular microtubule network. By inhibiting HDAC6, this compound disrupts the aggresome pathway, a cellular mechanism for clearing misfolded proteins, which is particularly important in protein-secreting multiple myeloma cells.[1] This selective action is hypothesized to lead to a more targeted anti-myeloma effect with a better toxicity profile compared to non-selective HDAC inhibitors.[1]
Vorinostat (Suberoylanilide hydroxamic acid, SAHA) is a pan-HDAC inhibitor, meaning it inhibits multiple HDAC enzymes, including class I and II HDACs.[3] Its broader activity affects the acetylation of both histone and non-histone proteins, leading to widespread changes in gene expression and protein function.[1] While effective in inducing apoptosis and cell cycle arrest in MM cells, its lack of selectivity can contribute to off-target effects and associated toxicities.[4]
Data Presentation: Quantitative Comparison
The following tables summarize the available quantitative data for this compound and Vorinostat.
Table 1: In Vitro HDAC Inhibitory Activity
| Compound | Target | IC50 (nM) | Selectivity |
| This compound (ACY-1215) | HDAC6 | 5[2] | Highly selective for HDAC6 over other HDACs.[2] |
| HDAC1 | 58[2] | ||
| HDAC2 | 48[2] | ||
| HDAC3 | 51[2] | ||
| Vorinostat (SAHA) | Pan-HDAC (Class I, II) | Not specified in a direct comparison | Pan-inhibitor with activity against multiple HDACs. |
| HDAC3 | 0.21[4] | ||
| HDAC6 | 0.03[4] |
Note: IC50 values can vary between different assays and experimental conditions.
Table 2: In Vitro Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound (ACY-1215) | MM.1S | Multiple Myeloma | ~1 µM[2] |
| ANBL-6.BR (Bortezomib-resistant) | Multiple Myeloma | 2-8 µM[2] | |
| WSU-NHL | Non-Hodgkin's Lymphoma | 1.97 µM (48h)[5] | |
| Hut-78 | Cutaneous T-cell Lymphoma | 1.51 µM (48h)[5] | |
| Vorinostat (SAHA) | MV4-11 | Leukemia | 0.636 µM[6] |
| Daudi | Burkitt's Lymphoma | 0.493 µM[6] | |
| A549 | Lung Carcinoma | 1.64 µM[6] | |
| MCF-7 | Breast Adenocarcinoma | 0.685 µM[6] |
Table 3: Clinical Efficacy in Relapsed/Refractory Multiple Myeloma (in Combination Therapy)
| Compound (in combination regimen) | Overall Response Rate (ORR) | 95% Confidence Interval (CI) |
| This compound | 38% | 0.29 - 0.48 |
| Vorinostat | 51% | 0.46 - 0.55 |
Source: A systematic review and meta-analysis of 19 clinical trials with 2,193 patients.[7] The regimens typically included a proteasome inhibitor and/or dexamethasone.
Signaling Pathways and Mechanisms of Action
Differential Effects on Cellular Pathways
This compound and Vorinostat exert their anti-myeloma effects through distinct mechanisms due to their different selectivity profiles.
Caption: Differential signaling pathways of this compound and Vorinostat in multiple myeloma.
This compound's selective inhibition of HDAC6 leads to hyperacetylation of α-tubulin, disrupting microtubule-dependent processes like aggresome formation. This is particularly effective in combination with proteasome inhibitors, which cause an accumulation of misfolded proteins that would otherwise be cleared by the aggresome pathway.[1]
Vorinostat's pan-HDAC inhibition results in the hyperacetylation of both histones and non-histone proteins like α-tubulin.[5] The acetylation of histones alters chromatin structure and gene expression, leading to cell cycle arrest and apoptosis.[1]
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and Vorinostat on multiple myeloma cell lines.
-
Cell Seeding: Plate multiple myeloma cells (e.g., MM.1S, RPMI-8226) in a 96-well plate at a density of 1-2 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: After 24 hours, treat the cells with various concentrations of this compound or Vorinostat. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using appropriate software.
Western Blot for Histone and Tubulin Acetylation
This protocol is used to determine the effect of this compound and Vorinostat on the acetylation of their respective targets.
-
Cell Treatment and Lysis: Treat multiple myeloma cells with this compound, Vorinostat, or a vehicle control for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-α-tubulin, total α-tubulin, acetylated-histone H3, total histone H3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative levels of protein acetylation.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound and Vorinostat.
-
Cell Treatment: Treat multiple myeloma cells with the desired concentrations of this compound, Vorinostat, or a vehicle control for 24-48 hours.
-
Cell Harvesting: Harvest the cells, including both adherent and floating cells, and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by the treatments.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for comparing the cytotoxicity of this compound and Vorinostat.
Caption: Experimental workflow for cytotoxicity comparison.
Conclusion
This compound and Vorinostat are both effective inducers of cell death in multiple myeloma cells, but they achieve this through different mechanisms of action. This compound's selectivity for HDAC6 offers a targeted approach by disrupting the aggresome pathway, which is particularly relevant in the context of proteasome inhibitor resistance.[1] Vorinostat, as a pan-HDAC inhibitor, has a broader impact on cellular processes through the modulation of gene expression.[1]
The clinical data suggests that while both drugs show efficacy in combination therapies, their toxicity profiles differ, with the more selective this compound generally being better tolerated.[1] The choice between a selective and a pan-HDAC inhibitor may depend on the specific clinical context, including prior treatments and the desired therapeutic synergy. Further head-to-head preclinical and clinical studies are needed to fully elucidate the comparative efficacy and to identify patient populations that would benefit most from each agent.
References
- 1. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Role of Histone Deacetylase Inhibitors in Relapsed Refractory Multiple Myeloma: A Focus on Vorinostat and Panobinostat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Histone deacetylase inhibitors in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. HDAC6 inhibitors sensitize resistant t(11;14) multiple myeloma cells to a combination of bortezomib and BH3 mimetics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
Ricolinostat's efficacy compared to other selective HDAC6 inhibitors
An Objective Comparison of Ricolinostat and Other Selective HDAC6 Inhibitors for Researchers and Drug Development Professionals
Introduction to Selective HDAC6 Inhibition
Histone deacetylase 6 (HDAC6) has emerged as a significant therapeutic target in oncology and other disease areas. Unlike other HDACs, which are primarily located in the nucleus and regulate gene expression through histone deacetylation, HDAC6 is predominantly found in the cytoplasm. Its substrates are non-histone proteins, including α-tubulin and the chaperone protein Heat shock protein 90 (HSP90). By deacetylating these targets, HDAC6 plays a crucial role in protein quality control, cell migration, and immune regulation.
The cytoplasmic localization and unique functions of HDAC6 have driven the development of inhibitors that selectively target it over other HDAC isoforms. The rationale is that selective inhibition may offer a better therapeutic window, minimizing the toxicities associated with pan-HDAC inhibitors that affect nuclear functions and gene expression more broadly. This compound (ACY-1215) was the first selective HDAC6 inhibitor to enter clinical trials and serves as a benchmark for comparison with other emerging selective agents. This guide provides an objective comparison of this compound's efficacy against other selective HDAC6 inhibitors, supported by experimental data and detailed methodologies.
Mechanism of Action of Selective HDAC6 Inhibitors
Selective HDAC6 inhibitors typically contain a zinc-binding group that chelates the zinc ion in the catalytic domain of the enzyme, a linker region, and a "cap" group that interacts with residues at the rim of the active site. The selectivity for HDAC6 over other isoforms, particularly class I HDACs (HDAC1, 2, 3), is often achieved by designing bulkier cap groups that fit into the wider active site pocket of HDAC6.
Inhibition of HDAC6 leads to the hyperacetylation of its substrates. The key consequences relevant to cancer therapy include:
-
Hyperacetylation of α-tubulin: This disrupts microtubule-dependent processes, including cell motility and the trafficking of misfolded proteins.
-
Hyperacetylation of HSP90: This compromises HSP90's chaperone function, leading to the degradation of its client proteins, many of which are oncoproteins critical for cancer cell survival (e.g., c-MYC, BCL-2).[1][2]
-
Disruption of the Aggresome Pathway: HDAC6 is essential for the transport of misfolded, ubiquitinated proteins to the aggresome for clearance via autophagy.[3][4] Inhibition of this pathway is particularly synergistic with proteasome inhibitors like bortezomib, which cause an accumulation of misfolded proteins.[4]
Figure 1: Simplified signaling pathway of HDAC6 inhibition.
Comparative Efficacy: Quantitative Data
The efficacy of selective HDAC6 inhibitors can be compared at the biochemical, preclinical, and clinical levels.
Table 1: In Vitro Potency and Selectivity of HDAC6 Inhibitors
This table summarizes the half-maximal inhibitory concentration (IC₅₀) of various compounds against HDAC6 and other HDAC isoforms, indicating their potency and selectivity. Lower IC₅₀ values denote higher potency.
| Inhibitor | HDAC6 IC₅₀ (nM) | Selectivity vs. HDAC1 | Selectivity vs. HDAC2 | Selectivity vs. HDAC3 | Reference(s) |
| This compound (ACY-1215) | 5 | >10-fold | >10-fold | >10-fold | [1][5] |
| Citarinostat (ACY-241) | 2.6 | - | - | - | [6] |
| Nexturastat A | 5 | - | - | - | [7] |
| Tubastatin A | 15 | >1000-fold | - | - | [8][9] |
| HPOB (Compound 66) | 52 | ~50-fold | - | - | [10] |
| QTX125 | - | Highly Selective | Highly Selective | Highly Selective | [11] |
Table 2: Preclinical (In Vivo) Efficacy in Cancer Models
This table presents data from xenograft animal models, a common method to assess an inhibitor's anticancer activity in a living system.
| Inhibitor | Cancer Model | Dosing & Administration | Outcome | Reference(s) |
| This compound (ACY-1215) | Melanoma (B16) | Increasing concentrations (in vivo) | Dose-dependent inhibition of tumor growth. | [12] |
| Breast Cancer (MDA-MB-453) | Single agent | Significant antitumor growth activity. | [13] | |
| Lymphoma (REC-1) | Combination with Bendamustine | Synergistic reduction in tumor growth. | [14] | |
| Nexturastat A | Multiple Myeloma | Every two days for 20 days | Inhibited tumor growth in murine xenograft models. | [15][16] |
| QTX125 | Mantle Cell Lymphoma (REC-1) | 60 mg/kg (intraperitoneal) | Significantly inhibited lymphoma growth compared to control. | [11] |
Table 3: Clinical Efficacy in Hematological Malignancies
This compound and Citarinostat are among the few selective HDAC6 inhibitors with published clinical trial data. This table summarizes key efficacy endpoints.
| Inhibitor | Disease | Phase | Combination Therapy | Overall Response Rate (ORR) | Clinical Benefit Rate (CBR) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | This compound (ACY-1215) | Relapsed/Refractory Multiple Myeloma | Ib/II | Bortezomib + Dexamethasone | 37% (at ≥160 mg daily) | - |[4] | | | Relapsed/Refractory Multiple Myeloma | Ib | Bortezomib + Dexamethasone | 39% | 44% |[17] | | | Relapsed/Refractory Multiple Myeloma | Ib | Lenalidomide + Dexamethasone | 55% | - |[17][18] | | | Relapsed/Refractory Lymphoma | Ib/II | Monotherapy | 0% | 50% (Stable Disease) |[19] | | Citarinostat (ACY-241) | Multiple Myeloma | Phase 2 | Pomalidomide | - | - |[20][21] | | | Non-Small Cell Lung Cancer | Phase 2 | - | - | - |[20] |
Note: ORR is the proportion of patients with tumor size reduction of a predefined amount. CBR includes patients with a minimal response or prolonged stable disease. As a monotherapy, this compound showed limited responses but was well-tolerated, paving the way for combination studies.[4][19]
Experimental Protocols & Methodologies
The following are detailed methodologies for key experiments cited in the evaluation of HDAC6 inhibitors.
In Vitro HDAC Enzymatic Assay
Objective: To determine the IC₅₀ of an inhibitor against purified HDAC enzymes.
Methodology: The enzymatic reaction is typically monitored using a fluorogenic substrate, such as a lysine side chain with a 7-amino-4-methoxy-coumarin (AMC) group.
-
Reagent Preparation: Recombinant human HDAC enzymes and the fluorogenic peptide substrate are diluted in an assay buffer. The test inhibitor (e.g., this compound) is prepared in a series of concentrations.
-
Enzyme/Inhibitor Incubation: The HDAC enzyme is pre-incubated with varying concentrations of the inhibitor in a microtiter plate.
-
Reaction Initiation: The fluorogenic substrate is added to the enzyme/inhibitor mixture to start the reaction.
-
Signal Detection: Deacetylation of the substrate by the HDAC enzyme makes it susceptible to a developing agent (like trypsin), which cleaves the peptide and releases the fluorescent AMC group.[22] The fluorescence is measured over time (e.g., 30 minutes) using a plate reader.
-
Data Analysis: The linear rate of the reaction is calculated. The IC₅₀ value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Figure 2: Workflow for an in vitro HDAC enzymatic assay.
Western Blot for Target Engagement
Objective: To confirm that the inhibitor causes hyperacetylation of its target (α-tubulin) in cells.
Methodology:
-
Cell Culture and Treatment: Cancer cell lines (e.g., multiple myeloma RPMI-8226 cells) are cultured and treated with increasing concentrations of the HDAC6 inhibitor for a specified time (e.g., 24 hours).[5]
-
Protein Extraction: Cells are harvested and lysed to extract total cellular proteins. Protein concentration is quantified using a BCA or Bradford assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for acetylated α-tubulin. A separate blot is incubated with an antibody for total α-tubulin or a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the light signal is captured on X-ray film or with a digital imager.
-
Analysis: The intensity of the bands corresponding to acetylated α-tubulin is quantified and normalized to the loading control. An increase in the signal with increasing inhibitor concentration confirms target engagement.[14]
Cell Viability Assay
Objective: To measure the effect of the inhibitor on cancer cell proliferation and survival.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 2-3 x 10⁴ cells/well).[22]
-
Treatment: After allowing the cells to adhere, they are treated with a range of concentrations of the HDAC6 inhibitor for various time points (e.g., 24, 48, 72 hours).[14]
-
Viability Measurement:
-
MTS/MTT Assay: A reagent (MTS or MTT) is added to the wells. Viable cells with active metabolism convert the reagent into a colored formazan product. The absorbance of the color, which is proportional to the number of viable cells, is measured with a plate reader.
-
Tritiated Thymidine Uptake: This method measures DNA synthesis. Tritiated ([³H]) thymidine is added to the cells for the final hours of incubation. The cells are then harvested, and the amount of incorporated radioactivity is measured with a scintillation counter.[1]
-
-
Data Analysis: The results are expressed as a percentage of the viability of untreated control cells. The IC₅₀ (concentration that inhibits 50% of cell growth) can be calculated.
Figure 3: Workflow for a typical cell viability assay.
Rationale for Combination Therapy
The preclinical and clinical data strongly suggest that selective HDAC6 inhibitors are most effective when used in combination with other anticancer agents.[4][14] The synergy with proteasome inhibitors is particularly well-documented.
Figure 4: Rationale for combining HDAC6 and proteasome inhibitors.
Conclusion
This compound (ACY-1215) has been a pioneering selective HDAC6 inhibitor, demonstrating a favorable safety profile and promising efficacy in combination therapies, particularly for multiple myeloma.[4][17] Its potency (IC₅₀ = 5 nM) is comparable to other selective inhibitors like Nexturastat A (IC₅₀ = 5 nM) and Citarinostat (IC₅₀ = 2.6 nM).[1][6][7]
The key findings from the comparative data are:
-
Potency: Several selective HDAC6 inhibitors, including this compound, Citarinostat, and Nexturastat A, exhibit potent, low-nanomolar inhibition of HDAC6.
-
Preclinical Efficacy: this compound and other inhibitors like Nexturastat A and QTX125 have demonstrated significant single-agent and combination anti-tumor activity in various preclinical cancer models.[11][13][15]
-
Clinical Activity: this compound is the most clinically advanced selective HDAC6 inhibitor with extensive data. The results highlight its strength in combination regimens, where it can overcome drug resistance and improve response rates.[4][17] While it shows minimal activity as a monotherapy in heavily pretreated patients, its ability to stabilize disease and its low toxicity make it an excellent combination partner.[19]
For researchers and drug developers, the data suggests that while multiple potent and selective HDAC6 inhibitors exist, the clinical success of these agents will likely depend on rational combination strategies that exploit the unique biology of HDAC6. This compound's development provides a valuable roadmap, showing that targeting the aggresome pathway in combination with proteasome inhibition is a clinically validated approach. Future research will likely focus on identifying predictive biomarkers to select patients most likely to benefit from HDAC6 inhibition and exploring novel combinations with other targeted agents and immunotherapies.[12][23]
References
- 1. selleckchem.com [selleckchem.com]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. Facebook [cancer.gov]
- 4. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Frontiers | HDAC6 inhibition: a significant potential regulator and therapeutic option to translate into clinical practice in renal transplantation [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Next-generation of selective histone deacetylase inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02985K [pubs.rsc.org]
- 11. In vitro and in vivo activity of a new small-molecule inhibitor of HDAC6 in mantle cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor this compound in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The selective HDAC6 inhibitor Nexturastat A induces apoptosis, overcomes drug resistance and inhibits tumor growth in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. ashpublications.org [ashpublications.org]
- 19. First‐in‐Class Selective HDAC6 Inhibitor (ACY‐1215) Has a Highly Favorable Safety Profile in Patients with Relapsed and Refractory Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Progress in Clinical Research of HDAC6 Inhibitors [synapse.patsnap.com]
- 21. HDAC6-selective inhibitors enhance anticancer effects of paclitaxel in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. This compound | HDAC | Apoptosis | TargetMol [targetmol.com]
- 23. ascopubs.org [ascopubs.org]
Ricolinostat Cross-Resistance: A Comparative Analysis with Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of Ricolinostat (ACY-1215), a selective HDAC6 inhibitor, with other histone deacetylase (HDAC) inhibitors. The data presented is based on preclinical studies utilizing a this compound-resistant diffuse large B-cell lymphoma (DLBCL) cell line, offering insights into potential mechanisms of resistance and strategies to overcome them.
Key Findings on Cross-Resistance
Studies have shown that acquired resistance to the selective HDAC6 inhibitor this compound can confer cross-resistance to other HDAC inhibitors that also target HDAC6. However, this resistance may not extend to pan-HDAC inhibitors or those with different isoform selectivity.
A key study developed a this compound-resistant DLBCL cell line, OCI-Ly10 (designated R10-OCI-LY10), by exposing the parental cell line to incrementally increasing concentrations of the drug over a year.[1][2] This resistant cell line exhibited a 10- to 20-fold increase in the half-maximal inhibitory concentration (IC50) for this compound compared to the parental line.[1][2][3][4]
The cross-resistance of this cell line to other HDAC inhibitors was then evaluated, revealing the following:
-
Cross-resistance to Vorinostat: The this compound-resistant cell line was also found to be resistant to Vorinostat, a pan-HDAC inhibitor that strongly inhibits HDAC6.[1]
-
Sensitivity to Romidepsin: In contrast, the resistant cell line remained sensitive to Romidepsin, a pan-HDAC inhibitor that predominantly targets HDAC1, 2, and 3 with minimal activity against HDAC6.[2]
These findings suggest that the mechanism of acquired resistance to this compound in this model is at least partially dependent on the continued function of HDAC6, and that bypassing this specific isoform can overcome the resistance.
Quantitative Analysis of Cross-Resistance
The following table summarizes the IC50 values of this compound and other HDAC inhibitors in the parental (OCI-Ly10) and this compound-resistant (R10-OCI-LY10) cell lines after 48 hours of exposure.
| Drug | Target HDACs | Parental (OCI-Ly10) IC50 | Resistant (R10-OCI-LY10) IC50 | Fold Resistance |
| This compound (ACY-1215) | HDAC6 selective | 0.9 µM[1][2] | 10 µM[1][2] | ~11.1 |
| Vorinostat | Pan-HDAC (strong HDAC6 inhibition)[5] | 0.6 µM[1] | Not Reached[1] | >10 |
| Romidepsin | Pan-HDAC (minimal HDAC6 activity)[2] | 2.25 µM[2] | 3 µM[2] | ~1.3 |
Experimental Protocols
Development of this compound-Resistant Cell Line
The this compound-resistant OCI-Ly10 cell line was developed through a process of gradual drug acclimation.[1][2]
-
Parental Cell Line: The diffuse large B-cell lymphoma cell line OCI-Ly10 was used as the parental line.
-
Incremental Drug Exposure: The cells were cultured in the presence of gradually increasing concentrations of this compound over a period of one year.
-
Selection of Resistant Clones: At each concentration increase, surviving cells were allowed to proliferate, thus selecting for a population with resistance to the drug.
-
Confirmation of Resistance: The resistance of the resulting cell line (R10-OCI-LY10) was confirmed by determining its IC50 value for this compound and comparing it to the parental cell line. The stability of the resistance was also confirmed by passaging the cells for an extended period in the absence of the drug.[1]
Cell Viability Assay
The IC50 values were determined using the CellTiter-Glo® Luminescent Cell Viability Assay.[1][2]
-
Cell Seeding: Cells were seeded in 96-well plates at a density of 3 x 10^5 cells/well.
-
Drug Incubation: The cells were incubated with a range of concentrations of the respective HDAC inhibitors for 48 hours.
-
Luminescence Measurement: After the incubation period, the CellTiter-Glo® reagent was added to each well, and the luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured using a luminometer.
-
IC50 Calculation: The IC50 values were calculated from the dose-response curves generated from the luminescence data.
Visualizing the Experimental Workflow
The following diagram illustrates the workflow for the development and analysis of the this compound-resistant cell line.
References
- 1. Mechanisms of Acquired Drug Resistance to the HDAC6 Selective Inhibitor this compound Reveals Rational Drug : Drug Combination with Ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. The Evolving Role of Bruton’s Tyrosine Kinase Inhibitors in B Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Vorinostat and Romidepsin for the Treatment of Cutaneous T-Cell Lymphoma [uspharmacist.com]
A Head-to-Head Comparison of Ricolinostat and Pan-HDAC Inhibitors' Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. They function by altering the epigenetic landscape of cancer cells, leading to cell cycle arrest, differentiation, and apoptosis.[1][2] Within this class, a key distinction exists between pan-HDAC inhibitors, which target multiple HDAC enzymes, and selective inhibitors like Ricolinostat, which specifically targets HDAC6. This guide provides an objective, data-driven comparison of the cytotoxicity of this compound versus several prominent pan-HDAC inhibitors, offering valuable insights for preclinical and clinical research.
Executive Summary
This compound, a selective HDAC6 inhibitor, generally exhibits cytotoxicity in the low micromolar range in various cancer cell lines.[3][4][5] In contrast, pan-HDAC inhibitors such as Panobinostat and Romidepsin often display broader and more potent cytotoxicity, with IC50 values frequently in the nanomolar range across a wider array of cancer types.[6][7][8][9] This difference in potency is intrinsically linked to their mechanisms of action. This compound's targeted approach, primarily disrupting the aggresome pathway for protein degradation, offers a potentially more favorable safety profile compared to the widespread gene expression changes induced by pan-HDAC inhibitors.[2][10] The choice between a selective and a pan-inhibitor will therefore depend on the specific therapeutic strategy, the cancer type, and the desired balance between efficacy and toxicity.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentrations (IC50) of this compound and various pan-HDAC inhibitors in different cancer cell lines. These values have been compiled from multiple studies to provide a comparative overview of their cytotoxic potential.
Table 1: Cytotoxicity of this compound (ACY-1215)
| Cell Line | Cancer Type | IC50 | Incubation Time | Assay Method |
| WSU-NHL | Non-Hodgkin's Lymphoma | 1.97 µM | 48h | MTT |
| Hut-78 | T-cell Lymphoma | 1.51 µM | 48h | MTT |
| Granta-519 | Mantle Cell Lymphoma | 20-64 µM | 48h | MTT |
| Various MM cell lines | Multiple Myeloma | 2-8 µM | 48h | MTT |
| ANBL-6.BR | Bortezomib-resistant Multiple Myeloma | Active | 48h | MTT |
Data sourced from multiple studies.[3][4][5]
Table 2: Cytotoxicity of Panobinostat (LBH589)
| Cell Line | Cancer Type | IC50 | Incubation Time | Assay Method |
| H1299 | Non-small Cell Lung Cancer | 5 nM | Not Specified | Not Specified |
| L55 | Non-small Cell Lung Cancer | 11 nM | Not Specified | Not Specified |
| A549 | Non-small Cell Lung Cancer | 30 nM | Not Specified | Not Specified |
| OK-6 | Mesothelioma | 5 nM | Not Specified | Not Specified |
| RG-1 | Small Cell Lung Cancer | 4 nM | Not Specified | Not Specified |
| SW-982 | Synovial Sarcoma | 0.1 µM | 48h | MTS |
| SW-1353 | Chondrosarcoma | 0.02 µM | 48h | MTS |
| Various CRC cell lines | Colorectal Cancer | 5.5-25.9 µM | Not Specified | Not Specified |
Data sourced from multiple studies.[6][8][11][12]
Table 3: Cytotoxicity of Romidepsin (FK228)
| Cell Line | Cancer Type | IC50 | Incubation Time | Assay Method |
| U-937 | Histiocytic Lymphoma | 5.92 nM | Not Specified | Not Specified |
| K562 | Chronic Myelogenous Leukemia | 8.36 nM | Not Specified | Not Specified |
| CCRF-CEM | Acute Lymphoblastic Leukemia | 6.95 nM | Not Specified | Not Specified |
| Hut-78 | T-cell Lymphoma | 0.038-6.36 nM | 24-72h | MTT |
| Karpas-299 | T-cell Lymphoma | 0.44-3.87 nM | 24-72h | MTT |
| Various NSCLC cell lines | Non-small Cell Lung Cancer | 1.3-4.9 ng/ml | Not Specified | MTS |
| OCI-AML3, SKM-1, MDS-L | Myeloid Leukemia | 1-1.8 nM | 72h | Cell Titer Glo® |
Data sourced from multiple studies.[7][13][14][15]
Table 4: Cytotoxicity of Vorinostat (SAHA)
| Cell Line | Cancer Type | IC50 | Incubation Time | Assay Method |
| LNCaP, PC-3, TSU-Pr1 | Prostate Cancer | 2.5-7.5 µM | Not Specified | Not Specified |
| MCF-7 | Breast Cancer | 0.75 µM | Not Specified | Not Specified |
| SW-982 | Synovial Sarcoma | 8.6 µM | 48h | MTS |
| SW-1353 | Chondrosarcoma | 2.0 µM | 48h | MTS |
| MV4-11 | Biphenotypic B Myelomonocytic Leukemia | 0.636 µM | Not Specified | Not Specified |
| Daudi | Burkitt's Lymphoma | 0.493 µM | Not Specified | Not Specified |
| A549 | Lung Carcinoma | 1.64 µM | Not Specified | Not Specified |
Data sourced from multiple studies.[12][16]
Table 5: Cytotoxicity of Belinostat (PXD101)
| Cell Line | Cancer Type | IC50 | Incubation Time | Assay Method |
| 5637 | Urothelial Carcinoma | 1.0 µM | Not Specified | Not Specified |
| T24 | Urothelial Carcinoma | 3.5 µM | Not Specified | Not Specified |
| J82 | Urothelial Carcinoma | 6.0 µM | Not Specified | Not Specified |
| RT4 | Urothelial Carcinoma | 10 µM | Not Specified | Not Specified |
| Various Prostate Cancer cell lines | Prostate Cancer | 0.5-2.5 µM | Not Specified | Not Specified |
| A2780, HCT116, HT29, WIL, CALU-3, MCF7, PC3, HS852 | Various Cancer Types | 0.2-0.66 µM | Not Specified | Not Specified |
| SW-982 | Synovial Sarcoma | 1.4 µM | 48h | MTS |
| SW-1353 | Chondrosarcoma | 2.6 µM | 48h | MTS |
Data sourced from multiple studies.[12]
Mechanisms of Action and Signaling Pathways
The differential cytotoxicity of this compound and pan-HDAC inhibitors stems from their distinct molecular targets and the downstream signaling pathways they modulate.
This compound: Targeting the Aggresome Pathway
This compound selectively inhibits HDAC6, a cytoplasmic enzyme crucial for the disposal of misfolded proteins. By inhibiting HDAC6, this compound disrupts the aggresome pathway, leading to an accumulation of toxic protein aggregates within the cancer cell, ultimately triggering apoptosis. This targeted mechanism is particularly effective in cancers that are highly dependent on protein quality control pathways, such as multiple myeloma.
Pan-HDAC Inhibitors: Broad Epigenetic Reprogramming
Pan-HDAC inhibitors, by targeting multiple HDAC enzymes in both the nucleus and cytoplasm, induce widespread changes in gene expression. This leads to the reactivation of tumor suppressor genes, cell cycle arrest (often at the G1 or G2/M phase), and the induction of both intrinsic and extrinsic apoptotic pathways.[1][3] Their broad activity can result in potent anti-tumor effects across a diverse range of cancers.
Experimental Protocols
The following are generalized protocols for the key cytotoxicity assays cited in this guide. Specific parameters such as cell seeding density, drug concentrations, and incubation times should be optimized for each cell line and experimental setup.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Add various concentrations of the HDAC inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.[1]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[1]
LDH (Lactate Dehydrogenase) Release Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Cell Seeding and Treatment: Prepare and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[10]
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.
-
LDH Reaction: Carefully transfer a portion of the supernatant from each well to a new 96-well plate. Add the LDH reaction mixture according to the manufacturer's instructions.[10]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[10]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
Clonogenic Survival Assay
This assay assesses the ability of single cells to proliferate and form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.
-
Cell Treatment: Treat a sub-confluent culture of cells with the HDAC inhibitor for a specified duration.
-
Cell Plating: After treatment, wash the cells, trypsinize them to create a single-cell suspension, and count the viable cells.
-
Colony Formation: Plate a known number of cells into new culture dishes and incubate for 1-3 weeks, allowing colonies to form.
-
Staining: Fix the colonies with a solution such as methanol and stain them with a dye like crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Survival Fraction Calculation: Calculate the plating efficiency and the surviving fraction of treated cells relative to the untreated control.
References
- 1. Histone Deacetylase 10 Regulates the Cell Cycle G2/M Phase Transition via a Novel Let-7-HMGA2-Cyclin A2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Downregulation of Cell Cycle and Checkpoint Genes by Class I HDAC Inhibitors Limits Synergism with G2/M Checkpoint Inhibitor MK-1775 in Bladder Cancer Cells [mdpi.com]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 6. mdpi.com [mdpi.com]
- 7. Inhibition of Histone Deacetylases Induces Cancer Cell Apoptosis Through the PERK Pathway of ER Stress Response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound (ACY-1215) induced inhibition of aggresome formation accelerates carfilzomib-induced multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Results of an abbreviated Phase Ib study of the HDAC6 inhibitor this compound and paclitaxel in recurrent ovarian, fallopian tube, or primary peritoneal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Validating Ricolinostat's On-Target Engagement in Live Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a drug molecule interacts with its intended target within a living cell is a critical step in the development of new therapies. This guide provides a comparative overview of key methods for validating the on-target engagement of Ricolinostat, a selective inhibitor of Histone Deacetylase 6 (HDAC6), in live cells. We will compare its performance with other known HDAC6 inhibitors and provide detailed experimental protocols and data to support your research.
This compound (ACY-1215) is a well-characterized HDAC6 inhibitor with promising therapeutic potential.[1] Validating its direct interaction with HDAC6 in a cellular context is essential to understanding its mechanism of action and ensuring its specificity. This guide explores three primary methodologies for this purpose: NanoBRET™ Target Engagement Assays, Cellular Thermal Shift Assays (CETSA), and indirect biochemical assays measuring the acetylation of α-tubulin, a key HDAC6 substrate.
Comparison of this compound with Alternative HDAC6 Inhibitors
Several other molecules are utilized to inhibit HDAC6 activity. Here, we compare this compound to prominent alternatives such as Tubastatin A, ACY-241 (Citarinostat), and the highly selective ACY-1083.
| Compound | Method | Metric | Value | Reference(s) |
| This compound (ACY-1215) | NanoBRET™ | IC50 | 21 ± 11 nM | [1] |
| Biochemical HDAC6 Inhibition | IC50 | 5 nM | ||
| Tubulin Acetylation (in vivo) | - | Dose-dependent increase | [2] | |
| Tubastatin A | NanoBRET™ | IC50 | 91 ± 24 nM | [1] |
| Biochemical HDAC6 Inhibition | IC50 | Potent inhibitor | [1] | |
| ACY-241 (Citarinostat) | Biochemical HDAC Inhibition | IC50 (HDAC6) | 2.6 nM | [3] |
| Cellular Tubulin Acetylation | - | Increased hyperacetylation | [3] | |
| ACY-1083 | Biochemical HDAC Inhibition | IC50 (HDAC6) | 3 nM | [4] |
| Cellular Tubulin Acetylation | - | Dose-dependent increase | [4] |
Key Methodologies for Validating On-Target Engagement
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a proximity-based method that allows for the real-time measurement of compound binding to a target protein in living cells.[5] It relies on energy transfer from a NanoLuc® luciferase-tagged target protein to a fluorescent tracer that binds to the same protein. A competing compound, like this compound, will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow: NanoBRET™ Target Engagement Assay
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Experimental Protocol: NanoBRET™ Target Engagement Assay for HDAC6
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS.
-
Co-transfect cells with a plasmid encoding for HDAC6 fused to NanoLuc® luciferase and a control plasmid.
-
Plate the transfected cells in a 96-well plate and incubate for 24 hours.
-
-
Compound and Tracer Addition:
-
Prepare serial dilutions of this compound and alternative inhibitors.
-
Add the fluorescent tracer to the cells at a predetermined optimal concentration.
-
Add the inhibitor dilutions to the wells.
-
-
Incubation and Substrate Addition:
-
Incubate the plate at 37°C and 5% CO2 for a specified period (e.g., 2 hours).
-
Prepare the Nano-Glo® substrate solution containing an extracellular NanoLuc® inhibitor.
-
Add the substrate solution to all wells.
-
-
Data Acquisition and Analysis:
-
Measure the donor emission (460 nm) and acceptor emission (610 nm) using a luminometer.
-
Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data and plot the BRET ratio against the inhibitor concentration to determine the IC50 value.[1]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement by measuring the thermal stabilization of a protein upon ligand binding.[6][7] When a protein is heated, it denatures and aggregates. A bound ligand can increase the protein's stability, resulting in a higher denaturation temperature. This shift in thermal stability is a direct indicator of target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: General workflow for the Cellular Thermal Shift Assay (CETSA).
Experimental Protocol: CETSA for HDAC6
-
Cell Treatment:
-
Culture cells (e.g., A549) to near confluency.
-
Treat cells with this compound or a vehicle control at the desired concentration for 1 hour at 37°C.
-
-
Thermal Challenge:
-
Harvest and resuspend cells in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling to 25°C for 3 minutes.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction from the precipitated protein by centrifugation at high speed.
-
-
Protein Detection and Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble HDAC6 in each sample by Western blotting or ELISA using an HDAC6-specific antibody.
-
Plot the percentage of soluble HDAC6 against the temperature to generate melting curves for both treated and untreated samples.
-
The temperature shift between the curves indicates the degree of stabilization and confirms target engagement.[6][7]
-
Indirect Measurement of α-Tubulin Acetylation
HDAC6 is the primary deacetylase for α-tubulin.[8] Therefore, inhibition of HDAC6 by this compound leads to an accumulation of acetylated α-tubulin in the cell. Measuring the levels of acetylated α-tubulin serves as a robust and widely used indirect biomarker for HDAC6 engagement and inhibition.
Signaling Pathway: HDAC6 and Tubulin Deacetylation
Caption: this compound inhibits HDAC6, leading to increased α-tubulin acetylation.
Experimental Protocol: Western Blot for Acetylated α-Tubulin
-
Cell Treatment and Lysis:
-
Plate cells (e.g., HeLa or MCF-7) and treat with various concentrations of this compound or other HDAC6 inhibitors for a defined period (e.g., 24 hours).
-
Wash the cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
-
Western Blotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against acetylated α-tubulin and total α-tubulin (as a loading control) overnight at 4°C.
-
Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
Conclusion
Validating the on-target engagement of this compound in live cells is achievable through several robust methodologies. The NanoBRET™ assay offers a direct and quantitative measure of binding affinity in real-time. CETSA provides a label-free approach to confirm target interaction by assessing protein stabilization. Finally, monitoring the acetylation of the downstream substrate α-tubulin serves as a reliable and well-established biomarker of HDAC6 inhibition. The choice of method will depend on the specific experimental question, available resources, and desired throughput. By employing these techniques, researchers can confidently validate the cellular activity of this compound and other HDAC6 inhibitors, paving the way for further drug development and a deeper understanding of their therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC6 inhibition effectively reverses chemotherapy-induced peripheral neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparison of Cellular Target Engagement Methods for the Tubulin Deacetylases Sirt2 and HDAC6: NanoBRET, CETSA, Tubulin Acetylation, and PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Inhibition of HDAC6 Deacetylase Activity Increases Its Binding with Microtubules and Suppresses Microtubule Dynamic Instability in MCF-7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Network-based assessment of HDAC6 activity predicts pre-clinical and clinical responses to the HDAC6 inhibitor this compound in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Ricolinostat's Therapeutic Index: A Comparative Analysis Against Other HDAC Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the therapeutic index of Ricolinostat (ACY-1215), a selective HDAC6 inhibitor, against other histone deacetylase inhibitors (HDACis), including pan-HDAC inhibitors such as Vorinostat and Panobinostat. The therapeutic index, a measure of a drug's safety and efficacy, is a critical parameter in drug development. This comparison is supported by preclinical and clinical data to inform researchers on the potential advantages of selective HDAC inhibition.
Executive Summary
Histone deacetylase inhibitors are a promising class of anti-cancer agents. However, the clinical utility of broad-spectrum, pan-HDAC inhibitors is often limited by dose-limiting toxicities. This compound, by selectively targeting HDAC6, is designed to offer a wider therapeutic window, potentially leading to improved safety and tolerability while maintaining or enhancing therapeutic efficacy, particularly in combination regimens. Clinical trial data suggests that this compound has a favorable safety profile with less severe hematologic, gastrointestinal, and constitutional toxicities compared to published data on non-selective HDAC inhibitors[1][2].
Comparative Efficacy and Selectivity
The selectivity of an HDAC inhibitor is a key determinant of its mechanism of action and potential for off-target effects. This compound is a potent and selective inhibitor of HDAC6.
Table 1: In Vitro Inhibitory Activity (IC50) of this compound and Other HDACis
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) | Selectivity Profile |
| This compound (ACY-1215) | 58 | 48 | 51 | 5 | 100 | Selective HDAC6 |
| Vorinostat (SAHA) | 10-20 | 20-50 | 20-50 | 10-20 | >1000 | Pan-HDAC |
| Panobinostat (LBH589) | 1-5 | 1-5 | 1-5 | 10-20 | 10-20 | Pan-HDAC |
| Belinostat (PXD101) | 1-10 | 1-10 | 1-10 | 10-50 | >1000 | Pan-HDAC |
| Tubastatin A | >1000 | >1000 | >1000 | 15 | 855 | Selective HDAC6 |
Data compiled from multiple sources. Absolute IC50 values can vary depending on assay conditions.
As shown in Table 1, this compound demonstrates high potency against HDAC6 with significantly less activity against Class I HDACs (HDAC1, 2, and 3), indicating a more targeted approach compared to pan-HDAC inhibitors like Vorinostat and Panobinostat which inhibit multiple HDAC isoforms at similar concentrations.
Therapeutic Index: A Clinical Perspective
The therapeutic index is best evaluated through a comparison of efficacy and safety in clinical settings. This compound has been investigated in multiple clinical trials, primarily in combination with other anti-cancer agents.
Table 2: Comparison of Clinical Efficacy and Safety of this compound vs. Pan-HDAC Inhibitors in Combination Therapy for Relapsed/Refractory Multiple Myeloma (RRMM)
| Feature | This compound + Bortezomib + Dexamethasone | Panobinostat + Bortezomib + Dexamethasone | Vorinostat + Bortezomib |
| Overall Response Rate (ORR) | 37% | 64% | 51%[3] |
| Common Grade 3/4 Hematologic Adverse Events | Thrombocytopenia, Anemia[4] | Thrombocytopenia, Neutropenia, Anemia[3][5] | Thrombocytopenia, Neutropenia[3] |
| Common Grade 3/4 Non-Hematologic Adverse Events | Diarrhea, Fatigue[6] | Diarrhea, Asthenia/Fatigue, Peripheral Neuropathy[5][7] | Fatigue, Diarrhea, Nausea |
| Key Safety Observation | Less severe hematologic and gastrointestinal toxicities compared to published data on non-selective HDAC inhibitors.[1] | Severe diarrhea is a notable adverse event.[5] | Gastrointestinal and constitutional toxicities are common.[8] |
This table presents a summary from different clinical trials and is not a direct head-to-head comparison. ORR and adverse event rates can be influenced by trial design and patient population.
Clinical data suggests that while pan-HDAC inhibitors in combination regimens may show higher overall response rates in some instances, this can be accompanied by a greater incidence of severe adverse events.[3][5] this compound-based combination therapies have demonstrated clinical activity with a more manageable safety profile, a key attribute for a favorable therapeutic index.[1][6]
Experimental Protocols
In Vitro HDAC Inhibitory Assay (IC50 Determination)
Objective: To determine the concentration of an HDAC inhibitor required to inhibit 50% of the activity of a specific HDAC isozyme.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, HDAC3, HDAC6) and a fluorogenic substrate (e.g., a peptide containing an acetylated lysine) are used.
-
Inhibitor Preparation: The HDAC inhibitor is serially diluted in an appropriate buffer.
-
Reaction: The HDAC enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) at room temperature. The reaction is initiated by the addition of the fluorogenic substrate.
-
Development: After a set incubation time (e.g., 60 minutes) at 37°C, a developer solution containing a protease (e.g., trypsin) is added. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Detection: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (Cytotoxicity Determination)
Objective: To assess the cytotoxic effect of HDAC inhibitors on cancer cell lines.
Methodology:
-
Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.
-
Treatment: Cells are treated with increasing concentrations of the HDAC inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: A viability reagent, such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a resazurin-based reagent (e.g., alamarBlue), is added to each well.
-
Incubation: The plates are incubated for a period to allow for the metabolic conversion of the reagent by viable cells.
-
Detection: The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the CC50 (concentration that causes 50% reduction in cell viability) is determined.
In Vivo Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an HDAC inhibitor in a preclinical animal model.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups (vehicle control, HDAC inhibitor alone, or in combination with another agent). The HDAC inhibitor is administered via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to compare the different treatment groups.
Signaling Pathways and Experimental Workflows
The diagrams below illustrate key signaling pathways affected by HDAC inhibitors and a typical workflow for evaluating these compounds.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, the first selective histone deacetylase 6 inhibitor, in combination with bortezomib and dexamethasone for relapsed or refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chimia.ch [chimia.ch]
- 8. Phase II study of the histone deacetylase inhibitor vorinostat (Suberoylanilide Hydroxamic Acid; SAHA) in recurrent or metastatic transitional cell carcinoma of the urothelium – an NCI-CTEP sponsored: California Cancer Consortium trial, NCI 6879 - PMC [pmc.ncbi.nlm.nih.gov]
Ricolinostat's Synergistic Power: A Comparative Guide to its Activity with Immunomodulatory Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ricolinostat's synergistic activity with immunomodulatory drugs (IMiDs), supported by preclinical and clinical data. It is designed to offer an objective overview for researchers and professionals in the field of drug development.
Executive Summary
This compound (ACY-1215) is a first-in-class, orally available, selective inhibitor of histone deacetylase 6 (HDAC6). Preclinical and clinical studies have demonstrated its potent synergistic anti-myeloma activity when combined with immunomodulatory drugs such as lenalidomide and pomalidomide. This synergy is attributed to a multi-faceted mechanism that enhances the cytotoxic effects of IMiDs while maintaining a favorable safety profile compared to non-selective HDAC inhibitors. The combination of this compound with IMiDs represents a promising therapeutic strategy for multiple myeloma.
Preclinical Synergistic Activity
This compound has been shown to synergistically decrease the viability of multiple myeloma (MM) cells when combined with lenalidomide or pomalidomide. This effect is observed in various MM cell lines and is characterized by increased apoptosis and cell cycle arrest.
Quantitative Data Summary
| Cell Line | Drug Combination | Key Findings | Reference |
| H929, MM.1s | This compound + Lenalidomide | Synergistic decrease in cell viability and increase in apoptosis. Combination Index (CI) values less than 1 indicate strong synergistic interaction.[1] | [1] |
| H929, MM.1s | This compound + Pomalidomide | Potent synergistic activity observed in preclinical models.[2] | [2] |
| Multiple Myeloma Cell Lines | This compound + Lenalidomide/Pomalidomide | Enhanced downregulation of c-Myc and IRF4 oncogenic transcription factors.[3] | [3] |
| WSU-NHL, Hut-78, Jeko-1 (Lymphoma) | This compound (single agent) | IC50 values ranging from 1.51 to 8.65 μM.[4] | [4] |
Clinical Efficacy in Combination Therapy
Clinical trials have evaluated the safety and efficacy of this compound in combination with lenalidomide and dexamethasone in patients with relapsed or refractory multiple myeloma.
Phase 1b Clinical Trial Data (this compound + Lenalidomide + Dexamethasone)
| Parameter | Result | Reference |
| Overall Response Rate (ORR) | 55% in patients with relapsed or refractory multiple myeloma.[5][6] | [5][6] |
| Safety Profile | The combination was generally well-tolerated. The most common adverse events were fatigue and diarrhea, which were mostly low-grade.[5] | [5] |
| Recommended Phase 2 Dose | This compound 160 mg once daily on days 1-21 of a 28-day cycle, in combination with lenalidomide 25 mg and dexamethasone 40 mg.[5] | [5] |
Mechanism of Synergistic Action
The synergistic effect of this compound and immunomodulatory drugs is underpinned by a distinct molecular mechanism. Unlike non-selective HDAC inhibitors, this compound's selective inhibition of HDAC6 provides a targeted approach with a potentially better therapeutic window.
Key Mechanistic Features:
-
Downregulation of Oncogenic Transcription Factors: The combination of this compound and IMiDs leads to a more profound downregulation of key myeloma survival factors, including c-Myc and IRF4.[3]
-
No Alteration of Cereblon (CRBN) Expression: Preclinical models have shown that this compound, in combination with lenalidomide, does not cause the downregulation of Cereblon, the primary target of IMiDs. This is a significant advantage over non-selective HDAC inhibitors, which can decrease CRBN levels and potentially limit the efficacy of IMiDs.[3]
-
Induction of Apoptosis: The combination treatment results in a synergistic increase in the percentage of myeloma cells undergoing apoptosis.[1]
Signaling Pathway Diagram
Caption: Synergistic mechanism of this compound and IMiDs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well microplate
-
Multiple myeloma cell lines
-
Culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.[7]
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Treat the cells with various concentrations of this compound, the immunomodulatory drug, or the combination of both. Include untreated control wells.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well.[7]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Measure the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect apoptosis by identifying the externalization of phosphatidylserine.
Materials:
-
T25 culture flasks
-
Multiple myeloma cell lines
-
PBS (Phosphate-Buffered Saline)
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM Hepes, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Seed 1 x 10^6 cells in T25 flasks and treat with the drugs for the desired time.[8]
-
Collect both floating and adherent cells by centrifugation.
-
Wash the cells twice with cold PBS.[8]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.[8]
Western Blotting
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-Myc, anti-IRF4, anti-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and control cells and determine the protein concentration.
-
Denature the protein samples by boiling in SDS sample buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.[9][10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.[11]
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]
-
Wash the membrane again three times with TBST.[11]
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Experimental and Logical Flow Diagrams
Experimental Workflow for Assessing Synergy
Caption: A typical workflow for preclinical synergy studies.
Conclusion
The combination of the selective HDAC6 inhibitor this compound with immunomodulatory drugs like lenalidomide and pomalidomide demonstrates significant synergistic anti-myeloma activity. This is supported by robust preclinical data and promising early clinical trial results. The mechanism of action, involving the targeted downregulation of key oncogenic pathways without compromising the function of the IMiD target Cereblon, highlights the potential of this combination as a valuable therapeutic strategy in multiple myeloma. The favorable safety profile of this compound compared to non-selective HDAC inhibitors further strengthens its position as a promising candidate for combination therapies. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this synergistic combination.
References
- 1. myelomabeacon.org [myelomabeacon.org]
- 2. PlumX [plu.mx]
- 3. myelomabeacon.org [myelomabeacon.org]
- 4. This compound, a selective HDAC6 inhibitor, shows anti-lymphoma cell activity alone and in combination with bendamustine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound plus lenalidomide, and dexamethasone in relapsed or refractory multiple myeloma: a multicentre phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. goldbio.com [goldbio.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. origene.com [origene.com]
- 10. Western blot protocol | Abcam [abcam.com]
- 11. Western Blot Protocol | Proteintech Group [ptglab.com]
A Comparative Analysis of Gene Expression Changes Induced by Ricolinostat and Other HDACis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the gene expression alterations induced by the selective HDAC6 inhibitor, Ricolinostat (ACY-1215), versus broader-acting pan-histone deacetylase inhibitors (pan-HDACis) such as Vorinostat (SAHA) and Panobinostat. This report synthesizes data from multiple preclinical studies to highlight the differential effects of these agents on global gene expression, key signaling pathways, and cellular processes.
Executive Summary
Histone deacetylase inhibitors (HDACis) are a class of epigenetic drugs that play a crucial role in cancer therapy by altering gene expression to induce cell cycle arrest, differentiation, and apoptosis. While pan-HDACis target multiple HDAC enzymes, leading to broad transcriptional changes, they are often associated with dose-limiting toxicities. This compound, a selective inhibitor of HDAC6, offers a more targeted approach, primarily affecting cytoplasmic proteins and potentially offering a better safety profile. Understanding the distinct transcriptomic signatures of selective versus pan-HDACis is critical for rational drug development and combination therapy design. This guide presents a comparative overview of their effects on gene expression, details the experimental methodologies used for these analyses, and visualizes the key signaling pathways involved.
Comparative Gene Expression Analysis
While direct head-to-head transcriptomic studies comparing this compound with pan-HDACis in the same experimental setting are not extensively available in the public domain, a comparative summary can be compiled from various independent studies. The following tables summarize the reported effects of this compound, Vorinostat, and Panobinostat on gene expression, categorized by key cellular processes.
Disclaimer: The data presented below is synthesized from multiple studies with varying cell lines, drug concentrations, and treatment durations. Direct quantitative comparison should be made with caution.
Table 1: this compound (ACY-1215) - Reported Gene Expression Changes
| Cellular Process | Upregulated Genes | Downregulated Genes | Cell Type(s) | Reference(s) |
| Immune Response | MHC class II-related genes (e.g., Cd74, H2-Aa) | - | Macrophages | [1] |
| Cell Cycle & Apoptosis | - | MYC, IRF4 | Multiple Myeloma | |
| Protein Homeostasis | Genes related to ER stress | - | Multiple Myeloma |
Table 2: Vorinostat (SAHA) - Reported Gene Expression Changes
| Cellular Process | Upregulated Genes | Downregulated Genes | Cell Type(s) | Reference(s) |
| Cell Cycle & Apoptosis | CDKN1A (p21), APAF-1, Death receptors and ligands | Genes associated with ribosome biogenesis and protein folding | Various cancer cell lines | [2][3] |
| Immune Response | Immune-related pathway genes | - | T-cells | [4] |
| Tumor Suppression | DLC1 | - | Prostate Cancer | |
| Oncogenesis | - | MYC (in some contexts) | Retinoblastoma cells | [5] |
Table 3: Panobinostat (LBH589) - Reported Gene Expression Changes
| Cellular Process | Upregulated Genes | Downregulated Genes | Cell Type(s) | Reference(s) |
| Cell Cycle & Apoptosis | Pro-apoptotic genes | Pro-proliferative genes | Cutaneous T-cell Lymphoma, Pancreatic Cancer | [6][7] |
| Tumor Suppression | HepaCAM | - | Prostate Cancer | [8] |
| Signaling Pathways | - | Genes in the JAK/STAT pathway | Multiple Myeloma | [9] |
| Gene Expression | More genes repressed than activated in some studies | - | Cutaneous T-cell Lymphoma | [6] |
Key Signaling Pathways and Mechanisms of Action
The differential effects of this compound and pan-HDACis on gene expression stem from their distinct targets and downstream signaling pathways.
This compound (HDAC6-selective)
This compound primarily targets the cytoplasmic enzyme HDAC6. This leads to the hyperacetylation of non-histone proteins such as α-tubulin and Hsp90. The key pathways affected include:
-
Protein Degradation and ER Stress: Inhibition of HDAC6 disrupts the aggresome pathway, a cellular mechanism for clearing misfolded proteins. This leads to the accumulation of polyubiquitinated proteins and induces endoplasmic reticulum (ER) stress, ultimately triggering apoptosis.
-
Cell Signaling: this compound has been shown to impact cell signaling pathways such as PI3K/AKT and MAPK/ERK.[10]
-
Immune Modulation: By affecting macrophage gene expression, this compound can modulate the tumor microenvironment.[1]
Caption: this compound's mechanism of action in the cytoplasm.
Pan-HDAC Inhibitors (e.g., Vorinostat, Panobinostat)
Pan-HDACis inhibit multiple HDAC enzymes, including class I and II HDACs, which are primarily located in the nucleus. This results in widespread histone hyperacetylation and significant changes in gene transcription. Key affected pathways include:
-
Transcriptional Regulation: Pan-HDACis directly alter chromatin structure, leading to the re-expression of silenced tumor suppressor genes (e.g., CDKN1A/p21) and the repression of oncogenes (e.g., MYC, BCL-2).
-
Cell Cycle Control: Upregulation of p21 leads to cell cycle arrest, typically at the G1/S or G2/M checkpoint.
-
Apoptosis Induction: Pan-HDACis can induce apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
-
Multiple Signaling Pathways: These inhibitors can affect a broad range of signaling pathways, including the IGF-IR pathway (Vorinostat) and the JAK/STAT pathway (Panobinostat).[9][11]
Caption: Pan-HDACis' mechanism of action in the nucleus.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to analyze the effects of HDACis on gene and protein expression.
Gene Expression Profiling (Microarray)
-
Cell Culture and Treatment:
-
Seed cancer cell lines (e.g., multiple myeloma, colon cancer) at a density of 1 x 10^6 cells per well in 6-well plates.
-
Allow cells to adhere overnight.
-
Treat cells with the desired concentrations of this compound, Vorinostat, Panobinostat, or vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).
-
-
RNA Extraction:
-
Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100 Bioanalyzer).
-
-
cDNA Synthesis and Labeling:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.
-
Label the cDNA with fluorescent dyes (e.g., Cy3 and Cy5 for two-color arrays).
-
-
Hybridization:
-
Hybridize the labeled cDNA to a microarray chip containing probes for thousands of genes (e.g., Illumina Human-6 V2 BeadChip array).[12]
-
Incubate the chip in a hybridization chamber under controlled temperature and humidity.
-
-
Scanning and Data Analysis:
-
Wash the microarray chip to remove unbound cDNA.
-
Scan the chip using a microarray scanner to detect the fluorescence intensity at each probe spot.
-
Use specialized software to quantify the fluorescence signals and normalize the data.
-
Perform statistical analysis to identify differentially expressed genes between treated and control samples.
-
Western Blot Analysis
-
Protein Extraction:
-
Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE:
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
Separate proteins by size on a polyacrylamide gel via electrophoresis.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking agent (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.
-
Normalize protein expression levels to a loading control (e.g., GAPDH or β-actin).
-
Cell Cycle Analysis (Flow Cytometry)
-
Cell Preparation:
-
Harvest treated and control cells and wash with phosphate-buffered saline (PBS).
-
Fix the cells in cold 70% ethanol while vortexing gently and store at -20°C for at least 2 hours.[13]
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase A.[13]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Acquire data for at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a comparative analysis of HDAC inhibitor effects on cancer cells.
Caption: A generalized workflow for comparing HDAC inhibitor effects.
References
- 1. Mechanism of Action for HDAC Inhibitors—Insights from Omics Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. Experimental Design and Analysis of Microarray Data - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioted.es [bioted.es]
- 6. azurebiosystems.com [azurebiosystems.com]
- 7. Quantitative Western Blot Analysis | Thermo Fisher Scientific - KG [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. Microarray Analysis in Drug Discovery and Clinical Applications | Springer Nature Experiments [experiments.springernature.com]
- 10. researchgate.net [researchgate.net]
- 11. Mastering Western Blot: Principles, Workflow and Essential Optimization Strategies - MetwareBio [metwarebio.com]
- 12. Selective class IIa HDAC inhibitors: myth or reality - PMC [pmc.ncbi.nlm.nih.gov]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of Ricolinostat
For researchers and drug development professionals, the lifecycle of a potent compound like Ricolinostat extends beyond its experimental use. Ensuring its proper disposal is a critical final step, safeguarding both laboratory personnel and the environment. This guide provides essential, step-by-step logistical and safety information for the responsible management of this compound waste.
Understanding this compound's Hazard Profile
This compound (also known as ACY-1215) is a selective inhibitor of histone deacetylase 6 (HDAC6). As with many small molecule inhibitors used in research, it is crucial to handle and dispose of it with a clear understanding of its potential hazards. Safety Data Sheets (SDS) are the primary source for this information, although they can sometimes present conflicting details. For this compound, it is prudent to adopt a conservative approach and manage it as a hazardous chemical.
| Hazard Information Summary for this compound | |
| GHS Classifications | Acute toxicity, oral (Category 4)[1] |
| Skin corrosion/irritation (Category 2)[1] | |
| Serious eye damage/eye irritation (Category 2A)[1] | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[1] | |
| Precautionary Statements | Avoid breathing dust/fume/gas/mist/vapors/spray.[1] |
| Wash hands thoroughly after handling.[1] | |
| Do not eat, drink or smoke when using this product.[1] | |
| Use only outdoors or in a well-ventilated area.[1] | |
| Wear protective gloves/protective clothing/eye protection/face protection.[1] |
Note: One available Safety Data Sheet does not classify the substance according to GHS, but best practice dictates following the more stringent hazard classification.
Procedural Workflow for this compound Disposal
The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the safe disposal of this compound waste in a research setting.
Detailed Experimental Protocol for Disposal
This protocol provides a step-by-step guide for the safe handling and disposal of various forms of this compound waste.
Objective: To safely collect, contain, and dispose of this compound and this compound-contaminated materials in accordance with institutional and regulatory standards.
Materials:
-
Appropriate Personal Protective Equipment (PPE): lab coat, safety glasses/goggles, nitrile gloves.
-
Designated, compatible, and clearly labeled hazardous waste containers (e.g., polyethylene for liquids, puncture-resistant for sharps).
-
Hazardous waste labels as required by your institution.
-
Absorbent material (e.g., vermiculite, diatomaceous earth) for liquid spills.[1]
-
Sealable plastic bags for contaminated solids.
Procedure:
Step 1: Risk Assessment and Preparation 1.1. Before handling this compound waste, ensure you are familiar with its Safety Data Sheet (SDS).[1] 1.2. Don appropriate PPE, including a lab coat, safety glasses, and double-gloving if institutional policy requires it for cytotoxic compounds. 1.3. Identify the type of this compound waste to be disposed of:
- Unused or expired pure compound (solid).
- Solutions containing this compound (liquid).
- Contaminated labware (e.g., pipette tips, vials, flasks).
- Contaminated PPE (e.g., gloves, disposable lab coats).
Step 2: Waste Segregation and Collection 2.1. Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's EHS office. 2.2. Solid Waste (Pure Compound):
- Collect unused or expired this compound in its original container if possible.
- If the original container is not available, use a clearly labeled, sealed, and compatible container. 2.3. Liquid Waste (Solutions):
- Collect all aqueous and solvent-based solutions containing this compound in a designated, leak-proof, and chemically compatible hazardous waste container.
- Do not overfill the container; a general rule is to fill to no more than 80% capacity. 2.4. Contaminated Labware and Debris:
- Collect disposable items such as pipette tips, centrifuge tubes, and vials contaminated with this compound in a designated solid hazardous waste container or a sealable, labeled plastic bag.
- Sharps (needles, etc.) must be placed in a designated sharps container.
- For cleaning contaminated surfaces, use a suitable solvent (e.g., alcohol) and absorbent pads. Dispose of the used pads as solid hazardous waste.[1]
Step 3: Container Labeling 3.1. All waste containers must be clearly labeled as "Hazardous Waste." 3.2. The label must include:
- The full chemical name: "this compound (ACY-1215)".
- The approximate concentration and quantity of the waste.
- The date the waste was first added to the container.
- The Principal Investigator's name and laboratory location.
- Any other information required by your institution's EHS.
Step 4: Storage and Disposal 4.1. Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory. 4.2. Crucially, contact your institution's Environmental Health & Safety (EHS) office or equivalent safety department to arrange for the pickup and disposal of the waste. 4.3. Follow all institutional procedures for waste pickup requests. Disposal will be carried out by a licensed hazardous waste management vendor. 4.4. Maintain a record of the disposal for your laboratory's chemical inventory and safety records.
Important Considerations:
-
Never dispose of this compound down the drain or in the regular trash.
-
Chemical Inactivation: While chemical degradation methods exist for some cytotoxic drugs, no specific, validated inactivation protocol for this compound is readily available. Attempting unverified chemical inactivation can be dangerous and is not recommended. Professional incineration is the standard and safest method of destruction.
-
Spill Management: In case of a spill, evacuate the immediate area. For small spills of powder, carefully cover with a damp paper towel to avoid raising dust. For liquid spills, cover with an inert absorbent material. In all cases, follow your institution's spill response procedures and contact EHS for guidance.
By adhering to these procedures, researchers can ensure that the disposal of this compound is managed in a way that is safe, compliant, and environmentally responsible, building a foundation of trust in laboratory safety and chemical handling practices.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Ricolinostat
For laboratory professionals engaged in the pioneering fields of cancer research and drug development, the safe handling of investigational compounds like Ricolinostat is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of researchers and the integrity of experimental outcomes. This compound, a selective histone deacetylase 6 (HDAC6) inhibitor, is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation.[1] Adherence to the following procedural guidance is critical.
Hazard Identification and Classification
This compound presents several health hazards that necessitate careful handling. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications for this compound:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
| Source: MedChemExpress Safety Data Sheet[1] |
It is important to note that while one supplier, Cayman Chemical, does not classify the substance according to GHS, it is a best practice to follow the more stringent safety precautions outlined by other suppliers to ensure maximum protection.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the most critical line of defense against exposure to this compound. The following table summarizes the required and recommended PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Protective gloves (Chemotherapy-rated) | Wear two pairs of chemotherapy gloves tested to ASTM D6978 standard.[2][3] The inner glove should be worn under the gown cuff and the outer glove over the cuff.[3] Change gloves every hour or immediately if they are torn, punctured, or contaminated.[3] |
| Eyes/Face | Safety goggles with side-shields or a face shield | Must be worn to protect against splashes and aerosols.[1][4] |
| Body | Impervious, disposable gown | Gowns should be lint-free, made of a low-permeability fabric, have a solid front, long sleeves, and tight-fitting cuffs.[1][3] |
| Respiratory | Suitable respirator (e.g., NIOSH-approved respirator) | Required when handling the powder form of this compound outside of a containment primary engineering control (C-PEC) or when there is a risk of aerosolization.[1][2] Use in a well-ventilated area is mandatory.[1] |
| Feet | Shoe covers | Recommended when working in an area where hazardous drugs are handled to prevent the tracking of contaminants.[2] |
Safe Handling and Operational Procedures
A systematic approach to handling this compound, from receipt to disposal, is essential to minimize exposure risk. The following workflow diagram outlines the key steps.
Experimental Protocol: Step-by-Step Guidance
-
Preparation :
-
Before handling, ensure you have read and understood the Safety Data Sheet (SDS).[1]
-
Work should be conducted in a designated area, preferably within a certified chemical fume hood or a Containment Primary Engineering Control (C-PEC) to minimize inhalation exposure.[1]
-
Ensure an eye wash station and safety shower are readily accessible.[1]
-
Assemble all necessary materials, including the this compound container, solvents, and experimental apparatus, within the containment area before starting.
-
-
Handling the Compound :
-
Don all required PPE as outlined in the table above.
-
When weighing the solid compound, do so carefully to avoid the formation of dust.[1]
-
For reconstitution, slowly add the solvent to the solid to prevent splashing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.[1]
-
Wash hands thoroughly after handling, even if gloves were worn.[1]
-
-
In Case of Exposure or Spill :
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
Skin Contact : Wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation persists.[1]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide respiratory support and seek immediate medical attention.[1]
-
Spill : Evacuate personnel from the immediate area. Wearing full PPE, cover the spill with an absorbent, non-combustible material. Collect the material into a sealed container for hazardous waste disposal. Decontaminate the spill area.
-
Disposal Plan
All materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials, must be treated as hazardous waste.
-
Waste Collection : Collect all waste in clearly labeled, sealed containers.
-
Disposal : Dispose of the hazardous waste in accordance with all local, state, and federal regulations.[1] Do not dispose of this compound or its solutions down the drain.[1]
By adhering to these stringent safety protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment conducive to scientific advancement.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
